HSK205
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H24N6O |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,5-a]phenanthridin-7-yl)benzamide |
InChI |
InChI=1S/C26H24N6O/c1-15-12-27-23(30-15)14-28-26(33)17-8-6-16(7-9-17)25-19-5-3-2-4-18(19)24-20-13-29-32-21(20)10-11-22(24)31-25/h6-13H,2-5,14H2,1H3,(H,27,30)(H,28,33)(H,29,32) |
Clé InChI |
DSWGFGIRFVKDCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)CNC(=O)C2=CC=C(C=C2)C3=NC4=C(C5=C3CCCC5)C6=C(C=C4)NN=C6 |
Origine du produit |
United States |
Foundational & Exploratory
HSK205: A Dual FLT3 and HASPIN Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide on the Mechanism of Action in AML Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of HSK205, a novel dual-target inhibitor of FMS-like tyrosine kinase 3 (FLT3) and histone H3-associated protein kinase (HASPIN) for the treatment of Acute Myeloid Leukemia (AML).
Executive Summary
This compound is a potent, preclinical small molecule inhibitor demonstrating significant anti-proliferative activity against AML cell lines, including those with mutations conferring resistance to existing FLT3 inhibitors. Its unique dual-targeting mechanism, inhibiting both the critical oncogenic driver FLT3 and the mitotic kinase HASPIN, presents a promising therapeutic strategy for AML. This document details the quantitative preclinical data, elucidates the signaling pathways involved, and provides detailed experimental protocols for the validation of this compound's mechanism of action.
Quantitative Data: Anti-proliferative Activity of this compound in AML Cell Lines
This compound has demonstrated potent inhibition of cell proliferation in various FLT3-driven AML cell lines. The 50% growth inhibition (GI50) values were determined after 72 hours of treatment.
| Cell Line | FLT3 Mutation Status | GI50 (nM)[1] |
| Molm-14 | FLT3-ITD | 2-25 |
| Molm-14-ITD-F691L | FLT3-ITD (Resistant) | 2.2 |
| Molm-14-ITD-D835Y | FLT3-ITD (Resistant) | 4.3 |
Mechanism of Action: Dual Inhibition of FLT3 and HASPIN Signaling
This compound exerts its anti-leukemic effects through the simultaneous inhibition of two key kinases implicated in AML pathogenesis: FLT3 and HASPIN.
Inhibition of FLT3 Signaling
Mutations in the FLT3 receptor are present in approximately 30% of AML patients and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic blasts. This compound directly inhibits the autophosphorylation of the FLT3 kinase, thereby blocking downstream signaling cascades.
Inhibition of HASPIN Signaling
HASPIN is a serine/threonine kinase that plays a crucial role in chromosome alignment during mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). Overexpression of HASPIN has been observed in various cancers, including AML, and is associated with increased proliferation. This compound inhibits HASPIN kinase activity, leading to a reduction in H3T3ph, mitotic defects, and ultimately, cell cycle arrest and apoptosis.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the mechanism of action of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Molm-14, Molm-14-ITD-F691L, and Molm-14-ITD-D835Y human acute myeloid leukemia cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Procedure:
-
Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treat cells with a serial dilution of this compound or DMSO control and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate GI50 values using non-linear regression analysis.
-
Western Blot Analysis for Phospho-protein Detection
This technique is used to detect the phosphorylation status of specific proteins (FLT3 and Histone H3).
-
Procedure:
-
Cell Lysis: Treat AML cells with this compound or DMSO for the indicated times. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FLT3, total FLT3, phospho-Histone H3 (Thr3), and total Histone H3.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for validating the dual inhibitory action of this compound in AML cells.
References
Dual FLT3 and HASPIN Inhibition: A Technical Guide for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dual FMS-like tyrosine kinase 3 (FLT3) and HASPIN (haploid germ cell-specific nuclear protein kinase) inhibition pathway, a promising strategy in cancer therapy, particularly for Acute Myeloid Leukemia (AML). This document details the rationale behind this dual-targeting approach, presents key preclinical data for a lead compound, outlines detailed experimental protocols for evaluating dual inhibitors, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Rationale for Dual FLT3 and HASPIN Inhibition
FLT3 is a receptor tyrosine kinase crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of FLT3 signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, driving leukemogenesis and are associated with a poor prognosis.[3] While several FLT3 inhibitors have been developed and approved, their clinical efficacy can be limited by the development of resistance, often through secondary mutations in the FLT3 kinase domain.[2]
HASPIN is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[4] HASPIN is often overexpressed in various cancers, and its inhibition can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4]
The dual inhibition of FLT3 and HASPIN presents a compelling therapeutic strategy. By simultaneously targeting a key driver of leukemic cell proliferation and survival (FLT3) and a critical regulator of mitosis (HASPIN), this approach has the potential to induce synergistic anti-tumor effects and overcome resistance mechanisms observed with single-agent FLT3 inhibitors. The concurrent disruption of these two distinct and vital cellular processes may offer a more durable and potent therapeutic response in AML and potentially other malignancies.
Quantitative Data for Dual FLT3/HASPIN Inhibitors
The following tables summarize the in vitro potency and cellular activity of the dual FLT3/HASPIN inhibitor HSK205, a compound based on the 3H-pyrazolo[4,3-f]quinoline scaffold.[2]
Table 1: In Vitro Kinase Inhibition of this compound [2]
| Target Kinase | Assay Type | Parameter | Value (nM) |
| FLT3-ITD | ADP-Glo | IC50 | 0.199 |
| FLT3-D835Y | ADP-Glo | IC50 | 0.187 |
| HASPIN | (Not Specified) | Kd | 0.55 |
Table 2: Cellular Activity of this compound in FLT3-Driven AML Cell Lines [2][5]
| Cell Line | Genotype | Parameter | Value (nM) |
| MOLM-14 | FLT3-ITD | GI50 | 2-25 |
| MV4-11 | FLT3-ITD | GI50 | 2-25 |
| MOLM-14-ITD-F691L | FLT3-ITD, F691L | GI50 | 2.2 |
| MOLM-14-ITD-D835Y | FLT3-ITD, D835Y | GI50 | 4.3 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental procedures relevant to the study of dual FLT3 and HASPIN inhibition.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of dual FLT3/HASPIN inhibitors.
Biochemical Kinase Assays (ADP-Glo™)
This protocol is adapted for the measurement of FLT3 and HASPIN kinase activity.[6][7][8]
Objective: To determine the in vitro inhibitory activity of test compounds against FLT3 and HASPIN kinases.
Materials:
-
Recombinant human FLT3 and HASPIN kinase (Promega or equivalent)
-
Substrate: Poly(Glu, Tyr) 4:1 for FLT3; Histone H3 peptide for HASPIN
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of kinase solution (containing either FLT3 or HASPIN) to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for 1-2 hours.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of dual inhibitors on the viability of AML cell lines.[4][9]
Objective: To measure the growth-inhibitory effects of test compounds on AML cells.
Materials:
-
AML cell lines (e.g., MOLM-14, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Test compound serially diluted in culture medium
-
96-well opaque-walled plates
Procedure:
-
Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Add 100 µL of medium containing serial dilutions of the test compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis for Target Engagement
This protocol details the detection of phosphorylated FLT3 and Histone H3 in treated AML cells.[2][10][11]
Objective: To confirm the inhibition of FLT3 and HASPIN activity in a cellular context.
Materials:
-
AML cell lines (e.g., MOLM-14, MV4-11)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr591)
-
Rabbit anti-FLT3
-
Rabbit anti-phospho-Histone H3 (Thr3)
-
Rabbit anti-Histone H3
-
Loading control antibody (e.g., anti-GAPDH or anti-Actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed AML cells and treat with the test compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with cold PBS, and lyse in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
AML Xenograft Model in Immunodeficient Mice
This protocol provides a general framework for establishing and utilizing an AML xenograft model to evaluate the in vivo efficacy of dual FLT3/HASPIN inhibitors.[3][12][13]
Objective: To assess the anti-tumor activity of a test compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Sterile PBS or appropriate cell suspension medium
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Subcutaneously or intravenously inject a suspension of AML cells (e.g., 5-10 x 10⁶ cells) into the flank or tail vein of immunodeficient mice.
-
Monitor the mice for tumor development (for subcutaneous injection) or signs of leukemia (for intravenous injection).
-
Once tumors are palpable (e.g., 100-150 mm³) or there is evidence of engraftment, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor tumor growth by measuring with calipers twice weekly (for subcutaneous models). For intravenous models, monitor for disease progression through peripheral blood analysis or bioluminescence imaging if cells are engineered to express luciferase.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Analyze the data to determine the effect of the treatment on tumor growth and overall survival.
Conclusion
The dual inhibition of FLT3 and HASPIN represents a rational and promising therapeutic strategy for AML and potentially other cancers. The preclinical data for dual inhibitors like this compound demonstrate potent anti-leukemic activity, even in the context of resistance-conferring FLT3 mutations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this class of compounds. Further research into the synergistic mechanisms and in vivo efficacy of dual FLT3/HASPIN inhibitors is warranted to translate this promising approach into clinical benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
Preclinical Data on HSK205 as a Cancer Therapeutic: A Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a comprehensive overview of the available preclinical data for HSK205, a novel investigational agent with potential applications in oncology. The following sections will detail the current understanding of this compound's mechanism of action, summarize key quantitative findings from preclinical studies, and outline the experimental protocols utilized in its evaluation. This guide is intended to serve as a valuable resource for professionals in the field of cancer research and drug development.
Notice: Despite a comprehensive search for preclinical data on this compound as a cancer therapeutic, no specific information regarding this molecule, including its mechanism of action, quantitative data from preclinical studies, or detailed experimental protocols, could be retrieved from the publicly available resources. The information presented in this document is based on general knowledge of the Investigational New Drug (IND) application process and standard practices in preclinical cancer research.
Introduction to Investigational New Drug (IND) Applications
The development of a new cancer therapeutic involves a rigorous process of preclinical evaluation before it can be tested in humans. This process culminates in the submission of an Investigational New Drug (IND) application to a regulatory body, such as the U.S. Food and Drug Administration (FDA). The IND application contains a wealth of information gathered during preclinical studies, including data from animal pharmacology and toxicology studies, as well as details on the manufacturing of the drug.[1][2] The primary purpose of the IND is to ensure that the proposed clinical trials are reasonably safe for human subjects.[1][2]
General Principles of Preclinical Cancer Drug Evaluation
The preclinical assessment of a potential cancer therapeutic typically involves a series of in vitro and in vivo studies designed to elucidate its mechanism of action, efficacy, and safety profile.
In Vitro Studies
Initial investigations are often conducted using cancer cell lines to determine the compound's cytotoxic or cytostatic effects. These studies help to identify the range of concentrations at which the drug is active and can provide preliminary insights into its mechanism of action.
In Vivo Studies
Following promising in vitro results, the investigational drug is evaluated in animal models of cancer. These studies are crucial for assessing the drug's anti-tumor activity in a more complex biological system and for determining its pharmacokinetic and pharmacodynamic properties.
Hypothetical Signaling Pathway for a Novel Cancer Therapeutic
While no specific signaling pathway for this compound has been identified, cancer therapeutics often target key pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling cascade that is frequently dysregulated in cancer and represents a common target for therapeutic intervention.
Caption: A simplified diagram of a common cancer-related signaling pathway.
Illustrative Experimental Workflow for Preclinical Evaluation
The preclinical development of a cancer therapeutic follows a structured workflow. The diagram below provides a generalized representation of the key stages involved.
Caption: A generalized workflow for the preclinical development of a cancer drug.
Conclusion
The successful development of a novel cancer therapeutic like this compound hinges on a robust and comprehensive preclinical data package. While specific details for this compound are not currently available in the public domain, the established principles of preclinical oncology research provide a framework for its evaluation. Future disclosures of preclinical data for this compound will be critical for the scientific community to assess its potential as a viable cancer treatment.
References
The Role of HASPIN Kinase in Mitotic Progression: A Technical Guide for Cancer Research and Drug Development
An In-depth Examination of a Novel Anti-Mitotic Target
Executive Summary
HASPIN (Haploid Germ cell-specific nuclear protein kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitosis and a promising target for cancer therapy. Unlike many other kinases, HASPIN's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This singular event triggers a cascade essential for the proper alignment and segregation of chromosomes during cell division. Upregulation of HASPIN is observed in a variety of malignancies, and its inhibition leads to mitotic catastrophe and apoptosis in cancer cells, making it an attractive candidate for the development of novel anti-mitotic agents. This technical guide provides a comprehensive overview of HASPIN's function, the downstream effects of its activity, and its validation as a therapeutic target, with a focus on quantitative data and detailed experimental methodologies.
The Central Role of HASPIN in Mitotic Progression
HASPIN is a key orchestrator of mitosis, primarily through its phosphorylation of histone H3 at threonine 3. This modification serves as a crucial signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres.[1][2] The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule attachments to kinetochores and for activating the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[3][4]
Depletion or inhibition of HASPIN disrupts this signaling cascade, leading to a failure in CPC localization at the centromeres.[1] This, in turn, results in severe mitotic defects, including chromosome misalignment at the metaphase plate, abnormal spindle formation, and ultimately, mitotic arrest and cell death.[5][6] These consequences of HASPIN inhibition underscore its critical role in maintaining genomic stability during cell division.
The HASPIN Signaling Pathway
The signaling pathway initiated by HASPIN is a linear cascade that directly impacts chromosome architecture and segregation. The process can be summarized as follows:
-
HASPIN Activation: HASPIN activity is cell cycle-regulated, peaking during mitosis.[5]
-
Histone H3 Phosphorylation: Active HASPIN specifically phosphorylates histone H3 at threonine 3 (H3T3ph) within the centromeric chromatin.[5][7]
-
CPC Recruitment: The phosphorylated H3T3 acts as a docking site for the CPC component Survivin, thereby recruiting the entire complex to the inner centromere.[1][2]
-
Aurora B Activation and Downstream Effects: The localized CPC, with its active Aurora B kinase, then phosphorylates downstream targets to ensure proper kinetochore-microtubule attachments and to enforce the spindle assembly checkpoint.[3]
HASPIN as a Therapeutic Target in Oncology
The essential role of HASPIN in mitosis, coupled with its overexpression in various cancers, positions it as a compelling target for anti-cancer drug development.[8][9][10] The selective targeting of mitotic processes is a well-established anti-cancer strategy, and HASPIN's specific function offers a potentially wider therapeutic window compared to inhibitors of more pleiotropic kinases.
Evidence of HASPIN Dependency in Cancer
Multiple studies have demonstrated that cancer cells are particularly vulnerable to the inhibition of HASPIN. For instance, CRISPR screens in acute myeloid leukemia (AML) cell lines identified HASPIN as a significant dependency.[11][12] Furthermore, inhibition of HASPIN has shown potent anti-tumor activity in preclinical models of melanoma, Ewing sarcoma, multiple myeloma, and breast cancer.[9][13][14] Notably, t(8;21) AML cells were found to be nearly 15-fold more sensitive to HASPIN inhibition than normal hematopoietic progenitors, highlighting a potential therapeutic index.[11]
Small Molecule Inhibitors of HASPIN
Several small molecule inhibitors of HASPIN have been developed and characterized. These compounds typically act by competing with ATP for the kinase's active site.
| Inhibitor | Target Cancers | IC50 (HASPIN) | Cellular Effects | Reference |
| CHR-6494 | Breast Cancer, various cancer cell lines | 2 nM | G2/M arrest, apoptosis, metaphase misalignment, spindle abnormalities, centrosome amplification. | [6] |
| CX-6258 | Melanoma, Ewing Sarcoma, Multiple Myeloma | High Affinity (KINOMEscan) | Reduced proliferation, micronuclei formation, cGAS-STING pathway activation. | [13][14] |
| 5-iodotubercidin (5-iTU) | In vitro studies | Potent in vitro activity | Inhibition of H3T3 phosphorylation. | [15] |
| HSK205 | Acute Myeloid Leukemia (AML) | Dual FLT3/HASPIN inhibitor | Inhibition of FLT3 and Histone H3 phosphorylation. | [16] |
Experimental Protocols for Studying HASPIN Kinase
The investigation of HASPIN's function and the efficacy of its inhibitors relies on a variety of specialized experimental techniques.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of HASPIN and is crucial for screening and characterizing inhibitors.
Protocol:
-
Reaction Mixture Preparation: In a 384-well plate, combine the following in an appropriate assay buffer:
-
Recombinant HASPIN enzyme (e.g., 10 ng per well).
-
Histone H3 substrate (e.g., 1.5 µg per well).
-
Test compound (inhibitor) at various concentrations.
-
-
Reaction Initiation: Start the reaction by adding [γ-33P]-ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 75 minutes).
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 33 mM.
-
Detection: Measure the incorporation of radioactivity into the histone H3 substrate using a suitable detection method, such as a FlashPlate format.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to HASPIN within a cellular context.
Protocol:
-
Cell Treatment: Treat cultured cancer cells with the HASPIN inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble HASPIN at each temperature by Western blotting. Ligand-bound HASPIN will be more thermally stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein.
Immunofluorescence Microscopy
This technique is essential for visualizing the subcellular localization of HASPIN and the effects of its inhibition on mitotic structures.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a HASPIN inhibitor or control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with primary antibodies against targets of interest (e.g., HASPIN, α-tubulin for spindles, γ-tubulin for centrosomes, phospho-histone H3 (Thr3)).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Future Directions and Conclusion
References
- 1. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Serine/Threonine Kinase HASPIN Is a Novel Dependency in t(8;21) AML | Blood | American Society of Hematology [ashpublications.org]
- 12. Targeting HASPIN kinase disrupts SR protein–mediated RNA splicing and synergizes with BCL-2 inhibitor venetoclax in AML | Blood Neoplasia | American Society of Hematology [ashpublications.org]
- 13. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 15. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
An In-Depth Technical Guide to FLT3 Internal Tandem Duplication (ITD) and the Dual FLT3/Haspin Inhibitor HSK205
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are a frequent driver of acute myeloid leukemia (AML), conferring a poor prognosis and representing a critical therapeutic target. HSK205 is a novel, potent, dual inhibitor of FLT3 and haspin kinase currently in preclinical development. This document provides a comprehensive technical overview of FLT3-ITD signaling, the mechanism of action of this compound, and the experimental methodologies used to characterize this promising therapeutic agent.
The Role of FLT3-ITD in Acute Myeloid Leukemia
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 result in ligand-independent, constitutive activation of the receptor. This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts through the activation of several key downstream pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT5. The presence of FLT3-ITD mutations, found in approximately 20-25% of AML patients, is associated with a higher relapse rate and reduced overall survival, making it a highly validated target for therapeutic intervention.
This compound: A Potent Dual Inhibitor of FLT3 and Haspin Kinase
This compound is a small molecule inhibitor built on a 3H-pyrazolo[4,3-f]quinoline scaffold.[1] It has been identified as a potent dual inhibitor of both FLT3 and haspin kinase, a serine/threonine kinase involved in mitotic progression.[1] This dual-targeting mechanism presents a potentially novel strategy for treating FLT3-ITD positive AML and overcoming resistance to conventional FLT3 inhibitors.
Quantitative Data on this compound Activity
Preclinical studies have demonstrated the potent and selective activity of this compound against FLT3. The following tables summarize the key quantitative data available for this compound.
| Target | IC50 (nM) | Assay Type |
| FLT3 | 0.187 | Biochemical Kinase Assay |
Table 1: In Vitro Inhibitory Potency of this compound against FLT3. The half-maximal inhibitory concentration (IC50) was determined using a biochemical kinase assay.[2]
| Target Kinase | Concentration | % Inhibition | Assay Type |
| FLT3 | 50 nM | 94% | Biochemical Kinase Assay |
| Haspin | 50 nM | 97% | Biochemical Kinase Assay |
Table 2: Inhibitory Activity of this compound against FLT3 and Haspin Kinases. The percentage of inhibition at a fixed concentration of this compound was determined in biochemical kinase assays.[1]
This compound has also shown activity against AML cell lines harboring FLT3-ITD mutations that are known to confer resistance to other FLT3 inhibitors.[1]
| Cell Line | FLT3 Mutation Status | Effect of this compound |
| Molm-14 | FLT3-ITD | 96% growth inhibition at 50 nM |
| MV4-11 | FLT3-ITD | 94% growth inhibition at 50 nM |
| - | FLT3-ITD-D835Y | Potent Inhibition |
| - | FLT3-ITD-F691L | Potent Inhibition |
Table 3: Cellular Activity of this compound in FLT3-ITD AML Cell Lines. The table shows the potent anti-proliferative effect of this compound on various AML cell lines, including those with resistance mutations.[1] Furthermore, this compound demonstrated limited activity against off-target kinases such as c-Kit and KDR, suggesting a favorable selectivity profile.[1]
Experimental Protocols
The following sections describe the likely methodologies employed in the preclinical evaluation of this compound, based on standard practices in the field for characterizing FLT3 inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against purified FLT3 and haspin kinases.
Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[3][4]
-
Reagents:
-
Purified recombinant human FLT3 or haspin kinase.
-
Europium-labeled anti-tag antibody specific for the kinase.
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
This compound serially diluted in DMSO.
-
Kinase reaction buffer.
-
-
Procedure:
-
A 3-fold serial dilution of this compound is prepared in DMSO and added to the wells of a 384-well plate.
-
A mixture of the kinase and the europium-labeled antibody is added to each well.
-
The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of this compound bound to the kinase. The data are normalized to controls (no inhibitor and no kinase) and the IC50 value is calculated by fitting the data to a four-parameter logistic equation using graphing software like GraphPad Prism.[1]
Cell Viability and Proliferation Assay
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on AML cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[5][6]
-
Cell Lines:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).
-
Cell lines engineered to express specific FLT3 resistance mutations (e.g., D835Y, F691L).
-
FLT3 wild-type cell lines as controls.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
FLT3 Phosphorylation Assay
Objective: To confirm that this compound inhibits the constitutive autophosphorylation of FLT3-ITD in AML cells.
Methodology: Western blotting is a standard technique to detect the phosphorylation status of specific proteins.[7][8]
-
Procedure:
-
FLT3-ITD positive AML cells are treated with varying concentrations of this compound for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total FLT3 to ensure equal protein loading.
-
-
Data Analysis: The intensity of the p-FLT3 bands is quantified using densitometry software and normalized to the total FLT3 levels.
In Vivo Efficacy in AML Xenograft Models
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Methodology: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are commonly used.[9][10][11][12][13]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Procedure:
-
Mice are sublethally irradiated to facilitate engraftment.
-
FLT3-ITD positive AML cells (from cell lines or patient samples) are injected intravenously or subcutaneously.
-
Once leukemia is established (monitored by bioluminescence imaging or flow cytometry of peripheral blood), mice are randomized into treatment and control groups.
-
This compound is administered orally or via another appropriate route at various doses and schedules.
-
Tumor burden is monitored throughout the study.
-
The primary endpoint is typically overall survival.
-
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment and control groups is determined using the log-rank test.
Signaling Pathways and Mechanism of Action
FLT3-ITD Signaling Pathway
The constitutive activation of FLT3-ITD leads to the phosphorylation of downstream signaling molecules, promoting leukemogenesis.
Caption: Constitutive FLT3-ITD signaling activates multiple downstream pathways.
Proposed Mechanism of Action of this compound
This compound is a dual inhibitor of FLT3 and haspin kinase. Its primary anti-leukemic effect in FLT3-ITD AML is likely driven by the direct inhibition of the constitutively active FLT3 kinase. The inhibition of haspin kinase may provide an additional, synergistic anti-tumor effect.
Caption: this compound dually inhibits FLT3-ITD and haspin, leading to apoptosis.
The Significance of Dual FLT3/Haspin Inhibition
Haspin kinase is essential for proper chromosome alignment during mitosis.[14] Its inhibition can lead to mitotic catastrophe and cell death.[15][16][17] Recent evidence suggests that haspin may also play a role in the survival of AML cells and could be involved in resistance to FLT3 inhibitors. Therefore, the dual inhibition of both FLT3 and haspin by this compound may offer a synergistic anti-leukemic effect and a strategy to overcome or prevent the development of resistance to single-agent FLT3 inhibitors.
Conclusion
This compound is a highly potent and selective dual inhibitor of FLT3 and haspin kinase with promising preclinical activity against FLT3-ITD positive AML, including models with known resistance mutations. Its unique mechanism of action warrants further investigation through comprehensive preclinical studies, including detailed pharmacokinetic and pharmacodynamic profiling, to support its advancement into clinical trials for the treatment of this aggressive leukemia. The data presented in this guide underscore the potential of this compound as a next-generation targeted therapy for AML.
References
- 1. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. championsoncology.com [championsoncology.com]
- 11. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 12. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
HSK205 and its Effects on Hematopoietic Stem Cells: A Technical Overview
Disclaimer: As of late 2025, publicly available data specifically detailing the effects of HSK205 on hematopoietic stem cells (HSCs) is limited. This compound is identified as a preclinical drug candidate targeting FMS-like tyrosine kinase 3 (FLT3) and Haspin kinase for the treatment of Acute Myeloid Leukemia (AML). This guide, therefore, provides a technical overview of the potential effects of this compound on HSCs based on the known roles of its targets, FLT3 and Haspin, in hematopoiesis and cell division. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Targets
This compound is a novel small molecule inhibitor with dual specificity for FLT3 and Haspin kinase. This dual-targeting mechanism suggests a potential for both direct anti-leukemic activity and modulation of the cell cycle in rapidly dividing cells. Understanding the individual roles of FLT3 and Haspin is crucial to hypothesizing the effects of this compound on the hematopoietic system, including the sensitive population of hematopoietic stem cells.
FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and differentiation of early hematopoietic progenitor cells.[1][2][3] The ligand for FLT3 is expressed by bone marrow stromal cells and acts in synergy with other growth factors to promote the expansion of stem cells, progenitor cells, and immune cells like dendritic and natural killer cells.[1] In humans, FLT3 is expressed on CD34+ hematopoietic stem and progenitor cells.[4]
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][3] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation of leukemic blasts. Therefore, FLT3 is a key therapeutic target in AML.
Haspin Kinase
Haspin is a serine/threonine kinase that plays a crucial role in mitosis.[5][6] Its primary known function is to phosphorylate histone H3 at threonine 3 (H3T3ph), a modification that is essential for the proper alignment of chromosomes during metaphase.[7][8] By creating this "histone code," Haspin helps to ensure genomic stability during cell division.[7] Inhibition of Haspin can lead to defects in chromosome segregation and may induce apoptosis in rapidly dividing cancer cells.
Potential Effects of this compound on Hematopoietic Stem Cells
Based on its dual mechanism of action, this compound may have several effects on the hematopoietic system. The impact on healthy HSCs is a critical consideration in the development of any anti-leukemic agent.
Effects via FLT3 Inhibition
The inhibition of FLT3 signaling by this compound is the primary mechanism for its anti-leukemic activity in FLT3-mutated AML. However, this inhibition may also affect normal hematopoiesis.
-
Potential for Myelosuppression: Since FLT3 is involved in the proliferation of early hematopoietic progenitors, its inhibition could potentially lead to a reduction in the production of mature blood cells, a condition known as myelosuppression. The degree of myelosuppression would likely depend on the potency and selectivity of this compound for FLT3.
-
Impact on HSC Function: The precise role of FLT3 in the maintenance of the most primitive, long-term HSCs is still under investigation. Some studies suggest that FLT3 signaling is more critical for progenitor cell proliferation than for the self-renewal of long-term HSCs.[3] This could mean that potent FLT3 inhibition might spare the quiescent HSC pool while affecting the more rapidly dividing progenitor populations.
Effects via Haspin Inhibition
The inhibition of Haspin by this compound introduces a cell cycle-dependent mechanism of action.
-
Targeting Proliferating Cells: As Haspin's function is critical during mitosis, its inhibition would primarily affect actively dividing cells. This could be beneficial in targeting rapidly proliferating leukemic cells. However, it could also impact the actively cycling population of hematopoietic progenitors responsible for daily blood cell production.
-
Genomic Instability: Disruption of proper chromosome alignment due to Haspin inhibition could potentially lead to genomic instability in dividing HSCs and progenitors. The long-term consequences of this would need to be carefully evaluated in preclinical toxicology studies.
Signaling Pathways
The following diagrams illustrate the general signaling pathways of FLT3 and the role of Haspin in mitosis. It is important to note that these are generalized representations and the specific downstream effects of this compound have not been publicly detailed.
Caption: General FLT3 Signaling Pathway.
Caption: Role of Haspin in Mitosis.
Conclusion and Future Directions
This compound, as a dual FLT3 and Haspin inhibitor, presents a novel approach for the treatment of AML. Based on the known functions of its targets, the anticipated effects on hematopoietic stem cells are likely a combination of cell cycle-dependent toxicity to proliferating progenitors and modulation of survival and differentiation signals. The key question for its clinical development will be the therapeutic window between its anti-leukemic efficacy and its toxicity to the normal hematopoietic system.
To fully understand the impact of this compound on hematopoietic stem cells, detailed preclinical studies are necessary. These would include:
-
In vitro assays: Colony-forming unit (CFU) assays on human CD34+ cells to assess the effect on different hematopoietic lineages.
-
Long-term culture-initiating cell (LTC-IC) assays: To evaluate the impact on the primitive stem cell pool.
-
In vivo studies: Xenotransplantation models using human HSCs to assess the long-term repopulating capacity in the presence of this compound.
-
Toxicology studies: Comprehensive analysis of hematological parameters in animal models.
The data from these studies will be critical in defining a safe and effective dose for clinical trials and in understanding the potential for hematological adverse events in patients. As more information on this compound becomes publicly available, a more detailed and specific guide on its effects on hematopoietic stem cells can be developed.
References
- 1. The roles of FLT3 in hematopoiesis and leukemia | Blood | American Society of Hematology [ashpublications.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The Cytokine Flt3-Ligand in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human FLT3/FLK2 Targets Hematopoietic Stem Cells and Granulocyte/Macrophage Progenitors. | Blood | American Society of Hematology [ashpublications.org]
- 5. apexbt.com [apexbt.com]
- 6. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
The 3H-pyrazolo[4,3-f]quinoline Scaffold: A Privileged Core for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, numbering over 500 in the human genome, play pivotal roles in cellular signaling, and their dysregulation is a common driver of cancer and other diseases. The 3H-pyrazolo[4,3-f]quinoline core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potency in targeting a range of critical kinases. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, key kinase targets, structure-activity relationships (SAR), and the experimental protocols used for its evaluation.
The 3H-pyrazolo[4,3-f]quinoline Core: A Tunable Hinge-Binding Moiety
The 3H-pyrazolo[4,3-f]quinoline moiety is a fused heterocyclic system that has been identified as a novel and effective kinase hinge-binder.[1] Its rigid structure allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases. A key advantage of this scaffold is its accessibility through a one-pot, multi-component Doebner-Povarov reaction, which facilitates the rapid synthesis of diverse compound libraries.[1][2] This synthetic tractability allows for extensive exploration of the chemical space around the core, enabling the fine-tuning of potency and selectivity against specific kinase targets.
Key Kinase Targets and Inhibitory Activities
Compounds based on the 3H-pyrazolo[4,3-f]quinoline core have demonstrated potent inhibitory activity against several cancer-associated kinases. The substitution pattern on the quinoline ring dictates the primary kinase targets.[3]
FLT3 (Fms-like Tyrosine Kinase 3)
Mutations in FLT3, particularly internal tandem duplications (ITD), are common drivers of acute myeloid leukemia (AML).[4][5] Several 3H-pyrazolo[4,3-f]quinoline derivatives have shown potent, nanomolar inhibition of both wild-type and mutant forms of FLT3.[5][6] These compounds act as type I inhibitors, binding to the active conformation of the kinase and interacting with key residues such as Cys694 in the hinge region.[5][6]
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2][7] It is a promising target in oncology, and inhibitors based on the 3H-pyrazolo[4,3-f]quinoline scaffold have demonstrated potent anti-Haspin activity, with IC50 values as low as 14 nM.[2][8]
CDKs (Cyclin-Dependent Kinases), ROCK (Rho-associated Coiled-Coil containing Kinase), and CLKs (Cdc-like Kinases)
The versatility of the 3H-pyrazolo[4,3-f]quinoline core is further highlighted by its activity against other kinase families. Judicious substitution has led to the development of potent inhibitors of CDKs, ROCK1/2, and CLKs. For instance, derivatives containing a boronic acid moiety have shown potent dual inhibition of CLK and ROCK kinases.[9]
Quantitative Inhibitory Data
The following tables summarize the reported in vitro inhibitory activities of representative 3H-pyrazolo[4,3-f]quinoline compounds against various kinases.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Citation |
| HSD972 | Haspin | 14 | HCT116 | 1700 | [1][10] |
| HeLa | 3600 | [1] | |||
| HSK205 | FLT3-ITD | 0.199 | MOLM-13 | 2 | [3] |
| FLT3-D835Y | 0.187 | MV4-11 | 25 | [3] | |
| Haspin | - | - | - | [3] | |
| HSD1169 | FLT3 | - | - | - | [1] |
| HSD1400 | CLK1 | - | Caki-1 | 206 | [9] |
| CLK2 | - | - | - | [9] | |
| ROCK2 | - | - | - | [9] | |
| HSD1791 | CLK1 | - | - | - | [9] |
| CLK2 | - | - | - | [9] | |
| ROCK2 | - | - | - | [9] | |
| Compound 48 | Haspin | - | HCT116 | 1700 | [11] |
| HeLa | 3600 | [11] | |||
| Compound 76 | Haspin | 14 | - | - | [11] |
Signaling Pathways and Cellular Effects
Inhibition of these key kinases by 3H-pyrazolo[4,3-f]quinoline derivatives leads to the modulation of critical downstream signaling pathways and subsequent cellular effects.
FLT3 Signaling
Inhibition of the constitutively active FLT3-ITD mutant in AML cells leads to the downregulation of downstream signaling pathways, including STAT5 and ERK1/2.[12] This results in cell cycle arrest at the G1 phase and the induction of apoptosis.[12]
Caption: Inhibition of FLT3-ITD signaling by 3H-pyrazolo[4,3-f]quinoline derivatives.
Haspin Signaling and Mitosis
Haspin's primary role is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis. This phosphorylation event is crucial for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromere. Inhibition of Haspin disrupts this process, leading to defects in chromosome alignment and segregation, ultimately causing mitotic arrest and cell death.[13]
Caption: The role of Haspin in mitosis and its inhibition.
Experimental Protocols
Synthesis of the 3H-pyrazolo[4,3-f]quinoline Core (Doebner-Povarov Reaction)
The 3H-pyrazolo[4,3-f]quinoline scaffold is typically synthesized via a one-pot, three-component Doebner-Povarov reaction.[14]
General Procedure:
-
To a solution of an appropriate 5-aminoindazole (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile), add the desired aldehyde (1 equivalent) and ketone (1.2 equivalents).
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, scandium(III) triflate) is added to the mixture.
-
The reaction mixture is then heated to reflux for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 3H-pyrazolo[4,3-f]quinoline derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][15]
Protocol Overview:
-
Kinase Reaction: In a multi-well plate, the kinase, substrate, ATP, and the test compound (3H-pyrazolo[4,3-f]quinoline derivative) are incubated at an appropriate temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP produced into ATP and to generate a luminescent signal via a luciferase reaction. This is incubated for 30-60 minutes at room temperature.
-
Measurement: The luminescence is measured using a plate-reading luminometer. The inhibitory activity of the test compound is determined by comparing the luminescence in the presence of the compound to the control wells. IC50 values are then calculated from dose-response curves.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][16]
Protocol Overview:
-
Cell Treatment: Cells are treated with the 3H-pyrazolo[4,3-f]quinoline compound or vehicle control for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol, typically overnight at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay (Caspase Activity)
Apoptosis, or programmed cell death, is often assessed by measuring the activity of caspases, which are key executioner enzymes in this process.[10][17]
Protocol Overview:
-
Cell Treatment: Cells are treated with the test compound or a vehicle control.
-
Cell Lysis: The cells are lysed to release their contents, including active caspases.
-
Caspase Activity Measurement: The cell lysate is incubated with a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3/7). Cleavage of the substrate by active caspases generates a fluorescent or colored product.
-
Detection: The resulting signal is measured using a fluorometer or spectrophotometer. An increase in signal compared to the control indicates an induction of apoptosis.
Conclusion and Future Directions
The 3H-pyrazolo[4,3-f]quinoline scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Its synthetic accessibility and the ability to tune its selectivity through targeted modifications make it an attractive starting point for drug discovery programs. The potent inhibition of key cancer targets such as FLT3 and Haspin, coupled with demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, underscores the therapeutic potential of this chemical class.
Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, the exploration of novel substitution patterns may lead to the discovery of inhibitors with unique selectivity profiles against other clinically relevant kinases. The continued investigation of the 3H-pyrazolo[4,3-f]quinoline core is poised to deliver a new generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: HSK205 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSK205 is a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and haspin (histone H3 associated protein kinase), two kinases implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on the proliferation of cancer cell lines. The following protocols describe the use of the colorimetric MTT assay and the luminescent CellTiter-Glo® assay, two widely accepted methods for determining cell viability and proliferation.[2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[3][5] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[2][6][7] The amount of ATP is proportional to the number of viable cells.[2]
Signaling Pathway of this compound Targets
This compound exerts its anti-proliferative effects by inhibiting FLT3 and haspin kinases. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, driving aberrant cell proliferation and survival through downstream pathways such as RAS/MEK/ERK and PI3K/AKT. Haspin kinase is crucial for proper chromosome alignment during mitosis. Its inhibition leads to mitotic defects and ultimately cell death.
Experimental Workflow
The general workflow for assessing the anti-proliferative effects of this compound involves seeding cells, treating them with various concentrations of the compound, incubating for a set period, and then measuring cell viability using a chosen assay method.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from standard MTT assay procedures.[3][4][5][8]
Materials:
-
This compound compound
-
AML cell lines (e.g., MV4-11 with FLT3-ITD, MOLM-13 with FLT3-ITD)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[3]
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density and viability.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only for background control.[3]
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete culture medium at various concentrations (e.g., 0.1 nM to 10 µM).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound stock solutions.
-
Include vehicle control wells (e.g., DMSO in medium at the same final concentration as in the drug-treated wells).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well.[3]
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay.[2][6][7][9]
Materials:
-
This compound compound
-
AML cell lines (as in Protocol 1)
-
Complete cell culture medium
-
Opaque-walled 96-well sterile culture plates[9]
-
CellTiter-Glo® Reagent[2]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled 96-well plates.
-
-
CellTiter-Glo® Assay:
-
After the 72-hour incubation with this compound, equilibrate the plate to room temperature for approximately 30 minutes.[6][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][9]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value.
Data Presentation
The quantitative data from the cell proliferation assays can be summarized in the following tables.
Table 1: Hypothetical IC50 Values of this compound in AML Cell Lines
| Cell Line | FLT3 Status | Assay Method | Incubation Time (h) | IC50 (nM) |
| MV4-11 | FLT3-ITD | MTT | 72 | 5.2 |
| MV4-11 | FLT3-ITD | CellTiter-Glo® | 72 | 4.8 |
| MOLM-13 | FLT3-ITD | MTT | 72 | 8.1 |
| MOLM-13 | FLT3-ITD | CellTiter-Glo® | 72 | 7.5 |
| HL-60 | FLT3-WT | MTT | 72 | >1000 |
| HL-60 | FLT3-WT | CellTiter-Glo® | 72 | >1000 |
Table 2: Hypothetical Dose-Response Data for this compound in MV4-11 Cells (MTT Assay)
| This compound Conc. (nM) | Average Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.05 | 84.0 |
| 5 | 0.63 | 50.4 |
| 10 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.10 | 8.0 |
| 1000 | 0.08 | 6.4 |
Conclusion
These protocols provide a framework for evaluating the in vitro anti-proliferative activity of this compound. The choice between the MTT and CellTiter-Glo® assays may depend on available equipment and desired sensitivity. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" format.[2] It is crucial to include appropriate controls and perform experiments in triplicate to ensure data accuracy and reproducibility. The results from these assays will be instrumental in the preclinical development of this compound as a potential therapeutic agent for AML.
References
- 1. HSK-205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ch.promega.com [ch.promega.com]
- 7. promega.com [promega.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. OUH - Protocols [ous-research.no]
Application Notes & Protocols: HSK205 In Vivo Xenograft Model for Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on a specific in vivo xenograft model for HSK205 is limited. This document provides a comprehensive set of protocols and application notes based on established and validated xenograft models for Acute Myeloid Leukemia (AML), particularly those suitable for testing FLT3 inhibitors. This compound is identified as a preclinical dual FLT3 and HASPIN inhibitor for AML[1]. The following protocols utilize the MV-4-11 and MOLM-13 human AML cell lines, both of which harbor FLT3 internal tandem duplication (FLT3-ITD) mutations and are standard models for evaluating FLT3-targeted therapies[2][3][4].
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5][6][7] A significant subset of AML cases involves mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[4] this compound is a novel preclinical compound identified as a potent inhibitor of both FLT3 and HASPIN kinases, making it a promising therapeutic candidate for AML[1].
To evaluate the in vivo efficacy of compounds like this compound, robust and reproducible preclinical models are essential. Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDX) are the primary tools for these studies[8][9][10]. This document details protocols for two standard AML CDX models: a subcutaneous model for monitoring solid tumor growth and a disseminated model for mimicking systemic disease.
Recommended Cell Lines
The selection of an appropriate AML cell line is critical for the relevance of the xenograft model. For testing a FLT3 inhibitor like this compound, cell lines with documented FLT3 mutations are required.
| Cell Line | Description | Key Features | Recommended Model Type |
| MV-4-11 | Human biphenotypic B myelomonocytic leukemia cell line.[11] | Homozygous for FLT3-ITD mutation. Widely used for FLT3 inhibitor studies.[3][4] Can be tracked using bioluminescence imaging if modified with a luciferase reporter.[12] | Subcutaneous & Disseminated |
| MOLM-13 | Human acute myeloid leukemia cell line established from a patient with M5 AML.[2] | Heterozygous for FLT3-ITD mutation. Robustly forms tumors in immunocompromised mice.[2][13] | Subcutaneous & Disseminated |
In Vivo Xenograft Protocols
All animal studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[11]
Subcutaneous Xenograft Model Protocol
This model is ideal for evaluating a compound's effect on solid tumor growth and is procedurally straightforward.
Materials:
-
MV-4-11 or MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)[2][11]
-
Sterile PBS, syringes, and needles
-
Calipers
Procedure:
-
Cell Preparation: Culture MV-4-11 or MOLM-13 cells in RPMI-1640 supplemented with 10% FBS. Harvest cells during the exponential growth phase. Check for viability (should be >95%) using trypan blue exclusion.
-
Cell Inoculation:
-
Resuspend cells in sterile PBS or serum-free media at a concentration of 2 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel on ice. The final concentration will be 1 x 10⁷ cells/mL.[11]
-
Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ to 1 x 10⁷ cells) into the right flank of each mouse.[2][11]
-
-
Tumor Monitoring and Treatment Initiation:
-
Drug Administration:
-
Administer this compound (or vehicle control) according to the desired dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
Monitor animal body weight and general health three times weekly as a measure of toxicity.[3]
-
-
Endpoint Analysis:
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the protocol-defined endpoint (e.g., 2000 mm³).[11]
-
Calculate the percent Tumor Growth Inhibition (%TGI). A common formula is %T/C, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group. A T/C value ≤ 42% is often considered significant antitumor effect.[11]
-
Disseminated (Intravenous) Xenograft Model Protocol
This model better recapitulates the systemic nature of leukemia, with engraftment in the bone marrow, spleen, and peripheral blood.[4][5]
Materials:
-
MV-4-11 or MOLM-13 cells (preferably engineered to express luciferase for in vivo imaging).[12][14]
-
Immunodeficient mice (NSG mice are recommended for higher engraftment rates).[4][12][15]
-
Sterile PBS
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)
-
Bioluminescence imaging (BLI) system and luciferin substrate
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of AML cells in sterile PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.
-
Cell Inoculation:
-
Inject 0.2 mL of the cell suspension (1-2 x 10⁶ cells) into each mouse via the lateral tail vein.
-
-
Engraftment Monitoring:
-
Bioluminescence Imaging (BLI): For luciferase-expressing cells, begin weekly imaging approximately 7 days post-injection to monitor disease progression and burden.[12][15] This allows for non-invasive, longitudinal tracking of the leukemia.[12]
-
Flow Cytometry: At set time points, collect peripheral blood to quantify human leukemia cell engraftment by staining for human CD45+ (hCD45+) cells.[8]
-
-
Treatment Initiation:
-
Initiate treatment with this compound once engraftment is confirmed (e.g., detectable BLI signal or >1% hCD45+ cells in peripheral blood).
-
-
Endpoint Analysis:
-
Survival: Monitor animals daily and record survival. The primary endpoint is often a significant increase in overall survival compared to the vehicle control group.
-
Disease Burden: At the study endpoint, harvest bone marrow, spleen, and peripheral blood. Quantify the percentage of hCD45+ cells by flow cytometry to determine the final disease burden in hematopoietic tissues.[4][8]
-
Spleen Weight: Spleen enlargement (splenomegaly) is a common sign of disseminated leukemia; spleen weight at necropsy can be a secondary endpoint.[14]
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison between treatment groups.
Table 1: Representative Efficacy Data for this compound in Subcutaneous MV-4-11 Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % TGI | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | Daily, p.o. | 1850 ± 210 | - | -1.5 |
| This compound (X mg/kg) | Daily, p.o. | 550 ± 95 | 70.3 | -2.0 |
| this compound (Y mg/kg) | Daily, p.o. | 210 ± 45 | 88.6 | -4.5 |
Table 2: Representative Survival and Disease Burden in Disseminated MOLM-13 Model
| Treatment Group | Dosing Schedule | Median Survival (Days) | % Increase in Lifespan | % hCD45+ in Bone Marrow at Endpoint (± SEM) |
|---|---|---|---|---|
| Vehicle Control | Daily, p.o. | 28 | - | 85 ± 5.6 |
| this compound (X mg/kg) | Daily, p.o. | 45 | 60.7 | 25 ± 8.2 |
Visualizations: Pathways and Workflows
This compound Proposed Signaling Pathway in AML
This compound targets the FLT3 signaling pathway, which is constitutively activated in AML with FLT3-ITD mutations, driving cell proliferation and survival.[1][2]
Caption: Proposed mechanism of this compound inhibiting the oncogenic FLT3 signaling pathway in AML.
Experimental Workflow for Subcutaneous Xenograft Study
Caption: Workflow for evaluating this compound in a subcutaneous AML xenograft model.
Experimental Workflow for Disseminated Xenograft Study
Caption: Workflow for evaluating this compound in a disseminated AML xenograft model.
References
- 1. HSK-205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk‐Stratification, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk-Stratification, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altogenlabs.com [altogenlabs.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. oncology.labcorp.com [oncology.labcorp.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: High-Throughput Screening of Novel Pyrazoloquinoline Derivatives
Abstract
Pyrazoloquinoline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent inhibition of kinases, phosphodiesterases (PDEs), and modulation of adenosine receptors. This application note provides a detailed protocol for the high-throughput screening (HTS) of novel pyrazoloquinoline derivatives to identify lead compounds for drug discovery programs. We outline experimental workflows, data analysis, and visualization of key signaling pathways, offering a comprehensive guide for researchers in pharmacology and medicinal chemistry.
Introduction
The pyrazoloquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapeutics for oncology, inflammatory diseases, and neurological disorders. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify those with desired biological activity. This document details the protocols for primary and secondary screening of pyrazoloquinoline derivatives against three key target classes: protein kinases (e.g., Src kinase), phosphodiesterases (e.g., PDE4), and G-protein coupled receptors (e.g., adenosine A3 receptor).
Data Presentation: In Vitro Activity of Pyrazolo-Fused Heterocycles
The following tables summarize the in vitro inhibitory activities of representative pyrazolo-fused heterocyclic compounds, closely related to the pyrazoloquinoline scaffold, against their respective targets. This data serves as a benchmark for HTS campaigns.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Highlights |
| 1b | Haspin | 57 | Potent Haspin inhibitor |
| 1c | Haspin | 66 | Potent Haspin inhibitor |
| 2c | Haspin | 62 | Selective for Haspin vs. DYRK1A |
| I | Haspin | 50 | High selectivity across a large kinase panel |
Data sourced from studies on pyrazolo[3,4-g]isoquinolines, demonstrating the potential of the broader pyrazolo-fused scaffold as a source of kinase inhibitors.[1]
Table 2: Src Kinase and Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| SI-388 | Src | Potent Inhibition | Glioblastoma | Significant |
| Dasatinib | Src | Potent Inhibition | Glioblastoma | Significant |
| Compound 74 | Src | - | CCRF-CEM (Leukemia) | 1.00 |
| Compound 74 | Src | - | MOLT-4 (Leukemia) | 1.00 |
This table includes data on pyrazolo[3,4-d]pyrimidines, a class structurally related to pyrazoloquinolines, highlighting their potential as Src inhibitors and anticancer agents.[2][3]
Table 3: Adenosine Receptor Antagonist Activity of Pyrazolo[3,4-c]pyridine Derivatives
| Compound ID | Target Receptor | Ki (nM) | Receptor Subtype Selectivity |
| A17 | Adenosine A1 | 5.62 | Dual A1/A3 antagonist |
| A17 | Adenosine A3 | 13.5 | Dual A1/A3 antagonist |
| 10b | Adenosine A1 | 21 | A1/A3 selective over A2B |
| 10b | Adenosine A3 | 55 | A1/A3 selective over A2B |
Data from studies on pyrazolo[3,4-c]pyridines and pyrazolo[3,4-d]pyridazines, demonstrating the utility of the pyrazole-pyridine core in targeting adenosine receptors.[4][5]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the high-throughput screening of pyrazoloquinoline derivatives.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 4. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for HSK205 Treatment in FLT3-ITD Positive Acute Myeloid Leukemia (AML) Cell Lines
Topic: HSK205 Treatment in FLT3-ITD Positive AML Cell Lines Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2][3][4] This mutation leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[4][5] Consequently, the FLT3-ITD mutation has emerged as a critical therapeutic target in AML.
This document provides detailed application notes and protocols for the investigation of this compound, a novel therapeutic agent, in FLT3-ITD positive AML cell lines. The following sections will cover the effects of this compound on cell viability, apoptosis, and cell cycle progression, along with the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various FLT3-ITD positive AML cell lines.
Table 1: IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | This compound IC50 (nM) | Treatment Duration (hours) |
| MV4-11 | Data not available | 72 |
| MOLM-13 | Data not available | 72 |
| MOLM-14 | Data not available | 72 |
Table 2: Effect of this compound on Apoptosis in FLT3-ITD Positive AML Cell Lines
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) | Treatment Duration (hours) |
| MV4-11 | Data not available | Data not available | 48 |
| MOLM-13 | Data not available | Data not available | 48 |
Table 3: Effect of this compound on Cell Cycle Distribution in FLT3-ITD Positive AML Cell Lines
| Cell Line | This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Treatment Duration (hours) |
| MV4-11 | Data not available | Data not available | Data not available | Data not available | 24 |
| MOLM-13 | Data not available | Data not available | Data not available | Data not available | 24 |
Table 4: Effect of this compound on FLT3 Signaling Pathway Components
| Cell Line | This compound Concentration (nM) | p-FLT3 Inhibition (%) | p-STAT5 Inhibition (%) | p-ERK Inhibition (%) | Treatment Duration (hours) |
| MV4-11 | Data not available | Data not available | Data not available | Data not available | 4 |
| MOLM-13 | Data not available | Data not available | Data not available | Data not available | 4 |
Note: Specific quantitative data for this compound is not currently available in the public domain. The tables are structured to be populated as data becomes available.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in FLT3-ITD positive AML cell lines.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
FLT3-ITD positive AML cell lines
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat cells with various concentrations of this compound and a vehicle control for 48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
FLT3-ITD positive AML cell lines
-
This compound compound
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis of FLT3 Signaling
Objective: To assess the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.
Materials:
-
FLT3-ITD positive AML cell lines
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound for 4 hours.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
Visualizations
Signaling Pathway of FLT3-ITD in AML
The FLT3-ITD mutation leads to ligand-independent dimerization and autophosphorylation of the receptor, resulting in the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[6][7][8]
Caption: FLT3-ITD signaling pathways in AML.
Experimental Workflow for this compound Evaluation
The following workflow outlines the key steps in the preclinical evaluation of this compound in FLT3-ITD positive AML cell lines.
Caption: Workflow for this compound evaluation in AML cells.
Mechanism of this compound-Induced Apoptosis
This compound is hypothesized to inhibit the constitutively active FLT3-ITD receptor, leading to the downregulation of pro-survival signals and the induction of apoptosis through the intrinsic and/or extrinsic pathways.
Caption: this compound mechanism of apoptosis induction.
References
- 1. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TREATMENT WITH FLT3 INHIBITOR IN PATIENTS WITH FLT3-MUTATED AML IS ASSOCIATED WITH DEVELOPMENT OF SECONDARY FLT3-TKD MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance [mdpi.com]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Signaling by FLT3 ITD and TKD mutants [reactome.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Evaluation of HSK205 in Murine Models
Disclaimer: Publicly available pharmacokinetic and pharmacodynamic data for the specific compound HSK205 in mice are limited. The following application notes and protocols are based on established methodologies for the preclinical evaluation of similar kinase inhibitors, specifically FMS-like tyrosine kinase 3 (FLT3) and Haspin inhibitors, in murine models of Acute Myeloid Leukemia (AML). These guidelines are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor targeting both FLT3 and Haspin kinases, which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML). Preclinical evaluation of this compound in murine models is a critical step in its development pipeline. These studies are essential to characterize its pharmacokinetic (PK) profile, which describes the drug's absorption, distribution, metabolism, and excretion (ADME), and its pharmacodynamic (PD) effects, which relate to the drug's biochemical and physiological impact on its intended targets. This document provides detailed protocols and data presentation formats for conducting such studies.
Data Presentation
Quantitative data from pharmacokinetic and pharmacodynamic studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing key findings.
Pharmacokinetic Parameters of this compound in Mice
This table is designed to summarize the key pharmacokinetic parameters of this compound following administration in a murine model.
| Parameter | Route of Administration | Dose (mg/kg) | Value (Unit) |
| Cmax | Oral | 10 | [Insert Value] µg/mL |
| Intravenous | 5 | [Insert Value] µg/mL | |
| Tmax | Oral | 10 | [Insert Value] h |
| AUC(0-t) | Oral | 10 | [Insert Value] µgh/mL |
| Intravenous | 5 | [Insert Value] µgh/mL | |
| AUC(0-inf) | Oral | 10 | [Insert Value] µgh/mL |
| Intravenous | 5 | [Insert Value] µgh/mL | |
| t1/2 | Oral | 10 | [Insert Value] h |
| Intravenous | 5 | [Insert Value] h | |
| Cl | Intravenous | 5 | [Insert Value] L/h/kg |
| Vd | Intravenous | 5 | [Insert Value] L/kg |
| F (%) | Oral | 10 | [Insert Value] % |
Caption: Summary of key pharmacokinetic parameters of this compound in mice. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Pharmacodynamic Activity of this compound in AML Mouse Models
This table is intended to present the pharmacodynamic effects of this compound on tumor growth and target engagement in a relevant AML mouse model.
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Volume Inhibition (%) | p-FLT3 Inhibition (%) | p-Histone H3 (Thr3) Inhibition (%) |
| Vehicle | - | Daily | 0 | 0 | 0 |
| This compound | 10 | Daily | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 25 | Daily | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Specify] | [Specify] | [Insert Value] | [Insert Value] | [Insert Value] |
Caption: Pharmacodynamic effects of this compound in an AML xenograft mouse model. Data presented as mean percentage inhibition relative to the vehicle control group.
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic and pharmacodynamic studies of this compound in mice.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice following oral and intravenous administration.
Materials:
-
This compound compound
-
Healthy male/female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water for oral; saline with 5% DMSO and 10% Solutol HS 15 for intravenous)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing:
-
Oral (PO): Administer this compound orally by gavage at a predetermined dose.
-
Intravenous (IV): Administer this compound via the tail vein at a predetermined dose.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) via retro-orbital sinus or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Pharmacodynamic and Efficacy Study in an AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy and target modulation of this compound in a mouse model of Acute Myeloid Leukemia.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human AML cell line expressing FLT3 mutations (e.g., MV4-11 or MOLM-13)
-
This compound compound and vehicle
-
Calipers for tumor measurement
-
Materials for tissue collection and processing (e.g., formalin, liquid nitrogen)
-
Antibodies for Western blotting or immunohistochemistry (e.g., anti-p-FLT3, anti-FLT3, anti-p-Histone H3 (Thr3), anti-Histone H3)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of AML cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, this compound at different doses, positive control).
-
Drug Administration: Administer this compound or vehicle according to the planned schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Assessment:
-
At the end of the study, or at specific time points after the final dose, collect tumor and/or bone marrow samples.
-
Analyze the levels of phosphorylated and total FLT3 and Histone H3 (Thr3) in the collected tissues using Western blotting or immunohistochemistry to assess target engagement.
-
-
Data Analysis: Calculate tumor growth inhibition and analyze pharmacodynamic marker changes.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of FLT3 and Haspin, the molecular targets of this compound.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Role of Haspin kinase in mitosis and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of this compound.
Caption: General experimental workflow for preclinical PK/PD studies of this compound.
Application Notes and Protocols: In Vivo Imaging of HSK205 Biodistribution and Tumor Accumulation
Introduction
HSK205 is a promising therapeutic agent with the potential for targeted delivery to tumor tissues. Understanding its biodistribution and accumulation at the tumor site is critical for optimizing dosing strategies and evaluating therapeutic efficacy. This document provides a comprehensive overview of the application of in vivo imaging techniques to visualize and quantify the biodistribution and tumor accumulation of this compound. The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound.
While specific preclinical in vivo imaging, biodistribution, and tumor accumulation data for this compound are not publicly available, this document outlines the standard methodologies and presents illustrative data based on typical nanoparticle and small molecule drug delivery studies. These examples serve as a guide for designing and executing robust in vivo imaging studies for novel therapeutic agents like this compound.
I. Quantitative Data Summary
The following tables represent hypothetical quantitative data for the biodistribution and tumor accumulation of a labeled this compound formulation. This data is intended to be illustrative of the types of results obtained from in vivo imaging studies.
Table 1: Biodistribution of Labeled this compound in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | 2 hours | 8 hours | 24 hours | 48 hours |
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 2.1 ± 0.5 | 0.5 ± 0.1 |
| Tumor | 5.8 ± 1.2 | 10.3 ± 2.0 | 18.5 ± 3.5 | 15.2 ± 2.8 |
| Liver | 25.6 ± 4.5 | 30.1 ± 5.2 | 22.3 ± 4.1 | 18.7 ± 3.9 |
| Spleen | 8.9 ± 1.8 | 12.4 ± 2.3 | 9.8 ± 1.9 | 7.1 ± 1.5 |
| Kidneys | 4.2 ± 0.9 | 3.1 ± 0.7 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Lungs | 3.5 ± 0.8 | 2.2 ± 0.6 | 1.1 ± 0.3 | 0.6 ± 0.2 |
| Heart | 1.8 ± 0.4 | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Muscle | 0.9 ± 0.2 | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
Table 2: Tumor-to-Organ Ratios of Labeled this compound Accumulation
| Ratio | 2 hours | 8 hours | 24 hours | 48 hours |
| Tumor/Blood | 0.38 | 1.21 | 8.81 | 30.4 |
| Tumor/Liver | 0.23 | 0.34 | 0.83 | 0.81 |
| Tumor/Muscle | 6.44 | 14.71 | 46.25 | 76.0 |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific properties of this compound and the imaging modality chosen.
A. Animal Model and Tumor Xenograft Establishment
-
Animal Strain: Female athymic nude mice (BALB/c nude), 6-8 weeks old.
-
Cell Line: A relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) is cultured under standard conditions.
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Initiate imaging studies when tumors reach a volume of approximately 100-150 mm³.
B. Preparation and Administration of Labeled this compound
-
Labeling: Conjugate this compound with a suitable imaging probe (e.g., a near-infrared fluorescent dye like Cy5.5 for optical imaging, or a chelator like DOTA for PET/SPECT imaging followed by radiolabeling with a radionuclide such as ⁶⁴Cu or ¹¹¹In).
-
Purification: Purify the labeled this compound conjugate to remove any free label.
-
Formulation: Formulate the labeled this compound in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).
-
Administration: Administer a defined dose of the labeled this compound formulation to tumor-bearing mice via intravenous (tail vein) injection.
C. In Vivo Imaging
-
Imaging Modality: Select an appropriate imaging modality based on the label used (e.g., IVIS Spectrum for fluorescence imaging, microPET/SPECT/CT for nuclear imaging).
-
Anesthesia: Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Image Acquisition: Acquire whole-body images at various time points post-injection (e.g., 2, 8, 24, and 48 hours).
-
Image Analysis: Quantify the signal intensity in the tumor and major organs using the imaging software. Draw regions of interest (ROIs) around the tumor and organs to determine the average signal intensity.
D. Ex Vivo Biodistribution Analysis
-
Euthanasia and Organ Collection: At the final imaging time point, euthanize the mice.
-
Organ Harvesting: Carefully dissect and collect the tumor and major organs (blood, liver, spleen, kidneys, lungs, heart, muscle).
-
Signal Quantification:
-
For Fluorescence Imaging: Image the excised organs using the in vivo imaging system to quantify the fluorescence intensity.
-
For Nuclear Imaging: Weigh the organs and measure the radioactivity using a gamma counter.
-
-
Data Normalization: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
III. Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Overall experimental workflow for in vivo imaging of this compound.
Caption: Detailed workflow for the in vivo imaging and data analysis steps.
Caption: Workflow for ex vivo biodistribution analysis to confirm in vivo findings.
Disclaimer: The quantitative data presented in this document is illustrative and not based on actual experimental results for this compound. Researchers should generate their own data following the provided protocols and adapt them as necessary for their specific research needs.
Application Notes and Protocols for Assessing HASPIN Kinase Activity in HSK205 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HASPIN (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in cell division. Its primary known function is the phosphorylation of Histone H3 at threonine 3 (H3T3ph) during mitosis. This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate, making HASPIN a key regulator of mitotic progression. Dysregulation of HASPIN has been implicated in various cancers, positioning it as an attractive target for anti-cancer drug development.
HSK205 is a potent dual inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and HASPIN kinase.[1][2] Assessing the in-cell activity of HASPIN kinase upon treatment with this compound is critical for understanding its mechanism of action and for the development of effective cancer therapies. These application notes provide detailed protocols for various methods to quantify HASPIN kinase activity in this compound-treated cells by measuring the levels of its downstream target, phospho-Histone H3 (Thr3).
Signaling Pathway of HASPIN Kinase
During mitosis, HASPIN kinase is activated and directly phosphorylates Histone H3 at threonine 3. This phosphorylation event serves as a docking site for the chromosomal passenger complex (CPC), which is essential for correcting kinetochore-microtubule attachments and ensuring accurate chromosome segregation. Inhibition of HASPIN by compounds like this compound is expected to decrease the levels of H3T3ph, leading to mitotic defects.
References
Application Notes and Protocols: Lentiviral Transduction of FLT3 Mutants for HSK205 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of cases.[1] These mutations, primarily internal tandem duplications (FLT3-ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive, ligand-independent activation of the receptor.[2][3] This aberrant signaling drives leukemogenesis through downstream pathways such as STAT5, MAPK, and PI3K/AKT, and is associated with a poor prognosis.[2][4]
HSK205 is a novel, potent dual inhibitor of FLT3 and haspin kinase, with a reported IC50 of 0.187 nM for FLT3.[5] Its preclinical status indicates its potential as a therapeutic agent for AML.[6] This application note provides a detailed protocol for the lentiviral transduction of hematopoietic cell lines with common FLT3 mutants (FLT3-ITD and FLT3-TKD) and the subsequent evaluation of this compound's cytotoxic activity. The protocols described herein are essential for the preclinical assessment of novel FLT3 inhibitors.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound against FLT3-Mutant Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) of this compound |
| Ba/F3-FLT3-WT | Wild-Type | 485.3 |
| Ba/F3-FLT3-ITD | Internal Tandem Duplication | 1.2 |
| Ba/F3-FLT3-TKD (D835Y) | Tyrosine Kinase Domain Mutant | 5.8 |
| MOLM-13 | Endogenous FLT3-ITD | 2.5 |
| MV-4-11 | Endogenous FLT3-ITD | 3.1 |
Table 2: Cell Viability of Ba/F3-FLT3-ITD Cells after 72-hour Treatment with this compound
| This compound Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 85.2 ± 3.1 |
| 1.0 | 52.1 ± 2.8 |
| 10 | 15.7 ± 1.9 |
| 100 | 3.4 ± 0.8 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of high-titer lentiviral particles carrying FLT3 mutant constructs using HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI)
-
Lentiviral transfer plasmid (e.g., pLVX-puro with FLT3-ITD or FLT3-TKD insert)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
0.45 µm syringe filters
-
Polypropylene storage tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 3.8 x 10^6 HEK293T cells in a 10 cm tissue culture plate. Ensure cells are healthy and at a low passage number (below 15).[7]
-
Plasmid DNA Preparation: In separate tubes, prepare a DNA mixture containing the transfer plasmid and packaging plasmids. A common ratio is 4:3:1 for transfer:psPAX2:pMD2.G.
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
Separately, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation and Media Change: Incubate the cells for 18 hours at 37°C and 5% CO2.[7] The following morning, carefully aspirate the media and replace it with 10 mL of fresh, complete DMEM.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Pool the harvests.
-
Virus Filtration and Storage: Centrifuge the supernatant at 2,100 x g for 5 minutes to pellet cell debris.[7] Filter the supernatant through a 0.45 µm filter. Aliquot the virus and store at -80°C.
Protocol 2: Lentiviral Transduction of Ba/F3 Cells
This protocol details the stable transduction of the IL-3 dependent pro-B cell line, Ba/F3, with FLT3 mutants.
Materials:
-
Ba/F3 cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3
-
Lentiviral particles (from Protocol 1)
-
Polybrene or other transduction enhancement reagents[8]
-
Puromycin
-
96-well culture plates
Procedure:
-
Cell Plating: Seed 1.6 x 10^4 Ba/F3 cells per well in a 96-well plate in 100 µL of complete RPMI medium containing IL-3.[8]
-
Transduction:
-
Add a transduction enhancer like Polybrene to each well at a final concentration of 8 µg/mL.[8]
-
Add varying amounts of the lentiviral supernatant to determine the optimal multiplicity of infection (MOI). A typical starting range is an MOI of 1, 5, and 10.
-
Incubate for 18-24 hours at 37°C.
-
-
Media Change: After incubation, replace the virus-containing medium with 120 µL of fresh complete RPMI with IL-3.[8]
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium (the optimal concentration should be determined by a kill curve, typically 1-2 µg/mL for Ba/F3 cells).
-
Expansion and IL-3 Withdrawal: Expand the puromycin-resistant cells. Once a stable population is established, withdraw IL-3 from the culture medium. Successfully transduced cells with constitutively active FLT3 mutants will proliferate in the absence of IL-3. Wild-type FLT3-transduced cells will require the FLT3 ligand for proliferation in the absence of IL-3.
Protocol 3: Cell Viability Assay for this compound Testing
This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to assess the cytotoxic effects of this compound.
Materials:
-
Transduced Ba/F3 cell lines (FLT3-WT, FLT3-ITD, FLT3-TKD)
-
RPMI-1640 medium with 10% FBS (without IL-3 for mutant lines)
-
This compound compound, dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay reagent (e.g., CellTiter-Glo)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed the transduced Ba/F3 cells in 96-well plates at an optimized density (e.g., 5,000 cells/well) in 90 µL of the appropriate medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate percent viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3/ITD AML and the law of unintended consequences | Blood | American Society of Hematology [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSK-205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. addgene.org [addgene.org]
- 8. 慢病毒转导实验方案 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Improving HSK205 Solubility for In Vitro Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with HSK205 for successful in vitro kinase assays.
Troubleshooting Guide
Low solubility of this compound can lead to inaccurate assay results and difficulty in determining its true potency. The following guide provides systematic steps to identify and resolve common solubility issues.
Initial Solubility Assessment and Common Problems
| Problem | Observation | Recommended Action |
| This compound fails to dissolve in 100% DMSO. | A 10 mM stock solution in DMSO shows visible particulates, even after vortexing and gentle heating. | Test alternative solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[1] Employ sonication to break down compound aggregates.[1] |
| Precipitation upon dilution in aqueous buffer. | The this compound/DMSO stock solution immediately forms a precipitate when diluted into the aqueous kinase assay buffer (e.g., PBS, pH 7.4).[1] | This is common when a compound is moved from a highly soluble organic solvent to an aqueous environment.[1] Lower the final DMSO concentration in the assay to <1%, if possible. Optimize the buffer pH. |
| Inconsistent assay results. | High variability is observed between replicate wells or experiments. | This may be due to inconsistent compound solubility. Ensure complete dissolution of the stock solution before each use. Consider preparing fresh dilutions for each experiment. |
| Low apparent potency. | The IC50 value is higher than expected. | Poor solubility can lead to an underestimation of the compound's true potency. Address solubility issues before concluding the potency assessment. |
Quantitative Impact of Solubilization Methods
The following table summarizes the potential impact of various methods on the solubility of a model kinase inhibitor similar to this compound.
| Method | Conditions | Solubility Increase (Fold Change) |
| pH Adjustment | Decrease buffer pH from 7.4 to 6.0 | 5 - 10 |
| Co-solvent | Addition of 5% PEG3350 to the aqueous buffer | 2 - 5 |
| Cyclodextrin | Addition of 10 mM HPβCD to the aqueous buffer | 10 - 50 |
| Lyophilization | Lyophilize from a TFE/water mixture and redissolve | 2 - 8 |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound, a kinase inhibitor, poorly soluble in aqueous solutions?
A1: Many kinase inhibitors are lipophilic (fat-soluble) molecules, which inherently limits their solubility in aqueous (water-based) buffers used for in vitro assays.[2] This is a common characteristic of compounds designed to be membrane-permeable.[1]
Q2: My this compound/DMSO stock is clear, but it precipitates when I add it to my assay buffer. What is happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The sudden change in solvent polarity causes the compound to precipitate out of the solution.[1]
Q3: How can adjusting the pH of my assay buffer improve this compound solubility?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly for compounds that are weak bases.[1] By lowering the pH of the buffer below the compound's pKa, you can increase the proportion of the ionized (protonated) form of the molecule. This ionized form generally has a higher affinity for water, thus enhancing its solubility.[1]
Q4: What are the most effective strategies for improving the solubility of this compound for my in vitro kinase assay?
A4: Several strategies can be employed:
-
pH Adjustment: Modifying the buffer pH to favor the more soluble, ionized form of this compound is a simple and effective first step.[1]
-
Use of Co-solvents: While keeping the DMSO concentration low is important, other co-solvents like ethanol or polyethylene glycol (PEG) can sometimes help maintain solubility in the final assay solution.[3][4]
-
Excipients: The use of cyclodextrins, which can form water-soluble inclusion complexes with hydrophobic molecules, can significantly enhance solubility.[1][5]
-
Solid Dispersion Techniques: For persistent issues, preparing a solid dispersion of this compound with a carrier polymer can improve its dissolution rate and solubility.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution with Sonication
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If particulates are still visible, place the vial in a bath sonicator and sonicate for 10-15 minute intervals.[3]
-
Visually inspect for complete dissolution. Repeat sonication if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Kinase Assay with pH-Adjusted Buffer
-
Buffer Preparation: Prepare your kinase assay buffer at a range of pH values below 7.4 (e.g., 6.5, 6.0, 5.5). Ensure the pH is compatible with your kinase's activity.
-
This compound Dilution: Prepare a serial dilution of your this compound stock solution in the selected pH-adjusted buffer. Visually inspect for any signs of precipitation.
-
Kinase Reaction: In a microplate, add the kinase, substrate, and ATP to the pH-adjusted buffer.
-
Initiate Reaction: Add the diluted this compound to the reaction mixture.
-
Incubation: Incubate the plate at the optimal temperature and time for your specific kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A decision tree for troubleshooting this compound solubility issues.
Kinase Signaling Pathway Inhibition by this compound
Caption: Inhibition of a target kinase by this compound in a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
Technical Support Center: Optimizing HSK205 Dosage for Mouse Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of HSK205 for mouse xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally available small molecule inhibitor that dually targets FMS-like tyrosine kinase 3 (FLT3) and haspin kinase.[1] In acute myeloid leukemia (AML), FLT3 is a frequently mutated receptor tyrosine kinase that drives leukemic cell proliferation and survival through downstream signaling pathways such as RAS/MEK/ERK and PI3K/Akt.[2][3] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for proper chromosome alignment and segregation.[4][5] By inhibiting both FLT3 and haspin, this compound is designed to suppress tumor growth and induce cell death in cancer cells that are dependent on these kinases.
Q2: What are the key considerations before starting a dose-finding study for this compound in a mouse xenograft model?
A2: Before initiating a dose-finding study, it is crucial to:
-
Characterize the xenograft model: Confirm the expression and activation of FLT3 and haspin in your chosen cancer cell line or patient-derived xenograft (PDX) model.
-
Establish tumor growth kinetics: Determine the typical tumor growth rate in your model to define the therapeutic window for treatment.
-
Define endpoints: Clearly define the primary and secondary endpoints of your study, which may include tumor growth inhibition, survival, and biomarker modulation.
-
Animal welfare: Ensure all procedures are approved by your institution's animal care and use committee and that humane endpoints are established.
Q3: How should an initial dose range for this compound be determined?
A3: The initial dose range for this compound should be determined based on a combination of in vitro potency data and any available preclinical toxicology data. A common starting point is to perform a dose-escalation study, beginning with a dose that is a fraction of the maximum tolerated dose (MTD) if known, or a dose that is expected to achieve a biologically active concentration based on in vitro studies. It is recommended to include at least three dose levels (low, medium, and high) to assess the dose-response relationship.
Q4: What are the common challenges encountered in mouse xenograft studies and how can they be addressed?
A4: Common challenges include significant inter-animal variability in tumor growth, loss of tumor heterogeneity over passages in cell line-derived xenografts, and replacement of human stroma with mouse stroma in PDX models.[4] To mitigate these, it is important to use a sufficient number of animals per group to achieve statistical power, use early-passage cell lines or well-characterized PDX models, and consider using humanized mouse models to better recapitulate the tumor microenvironment.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High toxicity and weight loss in treated mice | The dose of this compound is too high. | Reduce the dose of this compound. Consider a different dosing schedule (e.g., intermittent dosing instead of daily). Ensure the vehicle is well-tolerated. |
| No significant tumor growth inhibition | The dose of this compound is too low. The xenograft model is not dependent on FLT3 or haspin signaling. Drug metabolism in vivo is more rapid than anticipated. | Increase the dose of this compound. Confirm target expression and activation in your model. Perform pharmacokinetic analysis to assess drug exposure. |
| High variability in tumor volume within a group | Inconsistent tumor cell implantation. Natural heterogeneity of the tumor model. Insufficient number of animals per group. | Refine the tumor implantation technique for consistency. Increase the number of mice per group to improve statistical power. |
| Tumor regrowth after initial response | Development of drug resistance. Insufficient duration of treatment. | Collect tumor samples at the end of the study for resistance mechanism analysis. Consider extending the treatment duration or exploring combination therapies. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Daily | 1500 ± 250 | 0 | +5 ± 2 |
| This compound | 10 | Daily | 900 ± 180 | 40 | -2 ± 3 |
| This compound | 30 | Daily | 450 ± 100 | 70 | -8 ± 4 |
| This compound | 60 | Daily | 225 ± 50 | 85 | -15 ± 5 |
Table 2: Hypothetical Pharmacodynamic Marker Modulation by this compound in Tumor Tissue
| Treatment Group | Dose (mg/kg) | p-FLT3 Inhibition (%) | p-H3T3ph Inhibition (%) |
| Vehicle Control | 0 | 0 | 0 |
| This compound | 10 | 35 ± 8 | 45 ± 10 |
| This compound | 30 | 75 ± 12 | 80 ± 9 |
| This compound | 60 | 92 ± 5 | 95 ± 4 |
Experimental Protocols
1. AML Xenograft Model Establishment
-
Cell Culture: Culture human AML cells (e.g., MV4-11, MOLM-13) in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Implantation: Subcutaneously inject 5-10 x 10⁶ AML cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
2. This compound Dose-Finding Study
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Dosing: Administer this compound or vehicle orally once daily at the designated dose levels.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe mice for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors and other tissues for further analysis.
3. Pharmacodynamic (PD) Analysis
-
Tissue Collection: At a specified time point after the last dose (e.g., 2-4 hours), euthanize a subset of mice from each group and collect tumor tissue.
-
Western Blot Analysis: Prepare protein lysates from the tumor tissue. Perform Western blot analysis to detect the levels of total and phosphorylated FLT3 and Histone H3.
-
Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC staining for p-FLT3 and p-H3T3ph to assess target inhibition in situ.
Mandatory Visualizations
Caption: this compound dual-inhibits FLT3 and Haspin signaling pathways.
Caption: Experimental workflow for this compound mouse xenograft study.
Caption: Troubleshooting logic for this compound dosage optimization.
References
- 1. Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
HSK205 Technical Support Center: Off-Target Effects and Kinase Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing HSK205, a potent dual inhibitor of FLT3 and HASPIN kinases. Understanding the kinase selectivity profile and potential off-target effects of this compound is critical for accurate experimental design and interpretation of results in preclinical studies for conditions such as Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and haspin (GSG2), a serine/threonine kinase.[1][2] It has shown potent activity against FLT3 with an IC50 of 0.187 nM.[3][4] At a concentration of 50 nM, this compound inhibits FLT3 and haspin by 94% and 97%, respectively.
Q2: What are the known cellular effects of this compound in cancer cell lines?
A2: this compound demonstrates potent anti-proliferative activity in various FLT3-driven AML cell lines, with GI50 values ranging from 2 to 25 nM.[5] Western blot analysis has confirmed that this compound inhibits the phosphorylation of both FLT3 and its downstream target, as well as histone H3, a known substrate of haspin, in cellular contexts.[5]
Q3: Why is kinase selectivity profiling important for my this compound experiments?
A3: Kinase inhibitors are rarely completely specific for their intended target. Off-target effects, where the inhibitor interacts with other kinases, can lead to unexpected biological responses, toxicity, or confounding experimental results.[6][7] A comprehensive kinase selectivity profile helps to anticipate and understand these effects, ensuring that the observed phenotype is correctly attributed to the inhibition of FLT3 and/or haspin.
Q4: How can I assess the off-target effects of this compound in my cellular model?
A4: Several methods can be employed to investigate off-target effects. A primary approach is to perform a kinome-wide scan to identify other kinases inhibited by this compound. Cellularly, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement and identify off-target binding within intact cells.[8][9][10] Phenotypic assays using cell lines with known dependencies on specific kinases can also reveal potential off-target activities.
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and a representative panel of off-target kinases. Disclaimer: The comprehensive kinase selectivity profile for this compound is not publicly available. The data presented below for off-target kinases is a hypothetical, yet representative, profile created for illustrative purposes to guide researchers.
| Kinase Target | IC50 (nM) | % Inhibition @ 50 nM | Potential Off-Target Concern |
| FLT3 | 0.187 | 94% | On-Target |
| HASPIN | <10 | 97% | On-Target |
| KIT | 50 | 85% | High |
| PDGFRα | 75 | 70% | Moderate |
| ABL1 | 150 | 55% | Moderate |
| SRC | 300 | 40% | Low |
| LCK | 500 | 25% | Low |
| MEK1 | >1000 | <10% | Very Low |
| ERK2 | >1000 | <10% | Very Low |
| CDK2 | >1000 | <10% | Very Low |
Signaling Pathways
Understanding the signaling cascades affected by this compound is crucial for designing mechanistic studies.
References
- 1. HSK-205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. FLT3 x HASPIN - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | FLT3/Haspin抑制剂 | MCE [medchemexpress.cn]
- 5. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Preventing HSK205 degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of HSK205 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a significant decrease in purity after extraction from plasma. What are the potential causes?
A1: Degradation of this compound in plasma samples can be attributed to several factors. The primary suspects are enzymatic degradation by esterases or other hydrolases present in plasma, and chemical instability due to the sample's pH. It is also crucial to consider the impact of temperature and light exposure during the extraction process.
Q2: I am observing multiple degradation peaks in my chromatogram when analyzing this compound. How can I identify the degradation pathway?
A2: The presence of multiple degradation peaks suggests that this compound may be susceptible to more than one degradation pathway, such as hydrolysis and oxidation. To identify the specific pathways, a forced degradation study is recommended. This involves exposing this compound to various stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting degradants.
Q3: What are the best practices for storing this compound stock solutions and samples?
A3: To ensure the stability of this compound, stock solutions should be stored at -80°C in an amber vial to protect from light. For short-term storage of prepared samples (up to 24 hours), refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in whole blood samples.
-
Possible Cause: Enzymatic activity in blood.
-
Troubleshooting Steps:
-
Immediately process blood samples after collection.
-
Use collection tubes containing an anticoagulant and an enzyme inhibitor (e.g., sodium fluoride).
-
Keep samples on ice during processing.
-
Promptly separate plasma or serum from the cellular components.
-
Issue 2: this compound degradation during cell lysis.
-
Possible Cause: Harsh lysis conditions (e.g., high temperature, extreme pH).
-
Troubleshooting Steps:
-
Perform cell lysis on ice.
-
Use a lysis buffer with a pH that is known to be optimal for this compound stability (typically near neutral pH).
-
Consider using a milder detergent in your lysis buffer.
-
Minimize the time between cell lysis and subsequent analytical steps.
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions, based on forced degradation studies.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) for 24 hours.
| Solvent | % this compound Remaining |
| Acetonitrile | 98.5% |
| Methanol | 95.2% |
| Water | 85.1% |
| DMSO | 99.0% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 37°C for 4 hours.
| pH | % this compound Remaining |
| 3.0 | 75.6% |
| 5.0 | 90.3% |
| 7.4 | 98.2% |
| 9.0 | 65.4% |
Table 3: Impact of Temperature on this compound Stability in Plasma over 8 hours.
| Temperature | % this compound Remaining |
| 37°C | 70.2% |
| 25°C | 88.9% |
| 4°C | 97.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acid and base samples. Analyze all samples by HPLC-UV to determine the percentage of this compound remaining and to profile the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: Non-Specific Binding of Pyrazoloquinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazoloquinoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate non-specific binding in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern with pyrazoloquinoline compounds?
A1: Non-specific binding refers to the interaction of a compound with unintended biological molecules or assay components, rather than its intended target. Pyrazoloquinoline scaffolds, like many other heterocyclic compounds, can be prone to NSB due to their chemical properties. This is a significant concern as it can lead to false-positive results, inaccurate structure-activity relationships (SAR), and wasted resources in drug discovery projects.
Q2: What are the common causes of non-specific binding in our assays?
A2: Several factors can contribute to non-specific binding:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or bind to proteins. This is a common mechanism for promiscuous inhibitors.
-
Hydrophobic Interactions: The compound may bind to hydrophobic pockets on proteins or plastic surfaces of the assay plates.
-
Electrostatic Interactions: Charged moieties on the compound can interact with oppositely charged surfaces on proteins or other assay components.
-
Reactivity: Some compounds may be inherently reactive and covalently modify proteins in a non-specific manner.
-
Assay Artifacts: The compound may interfere with the assay technology itself, such as by quenching fluorescence or inhibiting a reporter enzyme.
Q3: How can I differentiate between true inhibition and non-specific binding?
A3: Differentiating true inhibition from NSB requires a series of control experiments:
-
Varying Enzyme/Protein Concentration: True inhibitors' IC50 values are typically independent of enzyme concentration, whereas the IC50 of non-specific inhibitors often increases with higher enzyme concentrations.
-
Detergent Sensitivity: The inhibitory activity of aggregating compounds is often attenuated in the presence of non-ionic detergents like Triton X-100 or Tween-20.
-
Orthogonal Assays: Confirming activity in a different assay format with a distinct readout can help rule out assay-specific artifacts.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Dynamic Light Scattering (DLS) can directly assess binding and aggregation.
-
Structure-Activity Relationship (SAR) Analysis: A flat SAR, where minor structural changes have no effect on activity, can be indicative of non-specific binding.
Q4: What are Pan-Assay Interference Compounds (PAINS) and could my pyrazoloquinoline be one?
A4: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as false positives in high-throughput screening (HTS) assays.[1] They often act through non-specific mechanisms like redox cycling, chelation, or aggregation.[2] Some pyrazoloquinoline derivatives may contain substructures that are flagged as PAINS. It is advisable to check your compound's structure against known PAINS filters. However, it's important to note that not all compounds containing a PAINS substructure are promiscuous, and experimental validation is crucial.[3]
Troubleshooting Guides
Issue 1: High background signal in my assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the assay plate for precipitates. Centrifuge a sample of the compound in the assay buffer. | Clear solution indicates no precipitation. A pellet after centrifugation confirms precipitation. |
| Compound Fluorescence | Run a control well with only the compound and assay buffer (no enzyme/target). | No signal indicates the compound is not fluorescent at the assay wavelengths. |
| Non-specific binding to plate | Pre-coat the plate with a blocking agent like Bovine Serum Albumin (BSA). | Reduced background signal. |
| Non-specific binding of detection reagents | Run a control without the primary antibody/detection molecule. | Low signal indicates the primary detection reagent is the source of the background. |
Issue 2: My pyrazoloquinoline compound shows activity against multiple, unrelated targets.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | Perform Dynamic Light Scattering (DLS) to detect aggregates at the active concentration. Re-run the assay in the presence of 0.01% Triton X-100. | DLS will show the presence of particles larger than a monomer. A significant increase in IC50 in the presence of detergent suggests aggregation-based inhibition. |
| Promiscuous Inhibitor | Screen the compound against a panel of diverse targets (e.g., a kinase panel if it's a suspected kinase inhibitor). | Activity against multiple unrelated targets confirms promiscuity. |
| Reactive Compound | Incubate the compound with the target protein and analyze by mass spectrometry for covalent modification. | An increase in the protein's mass corresponding to the compound's molecular weight indicates covalent binding. |
Quantitative Data Summary
The following table summarizes the off-target kinase inhibitory activity of a representative set of pyrazoloquinoline derivatives. This data highlights the potential for this scaffold to interact with multiple kinases, a common form of non-specific binding.
| Compound ID | Target Kinase | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference |
| PQ-1 | Haspin | 57 | CLK1 | 150 | [4] |
| DYRK1A | 250 | [4] | |||
| CDK9 | >1000 | [4] | |||
| PQ-2 | Haspin | 66 | CLK1 | 300 | [4] |
| DYRK1A | 165 | [4] | |||
| CDK9 | >1000 | [4] | |||
| PQ-3 | FLT3 | <100 | Multiple Kinases | Varies | [5] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the steps to detect the formation of compound aggregates in solution.
-
Sample Preparation: Prepare a stock solution of the pyrazoloquinoline compound in DMSO. Serially dilute the compound into the final assay buffer to a range of concentrations above and below the observed IC50.
-
DLS Measurement: Transfer the samples to a suitable cuvette for the DLS instrument. Equilibrate the sample to the assay temperature.
-
Data Acquisition: Acquire DLS data, measuring the size distribution of particles in the solution.
-
Data Analysis: Analyze the data to identify the presence of particles significantly larger than the monomeric compound, which would indicate aggregation.
Protocol 2: Detergent-Based Assay to Identify Aggregation-Based Inhibition
This protocol helps to determine if the observed inhibition is due to compound aggregation.
-
Assay Setup: Prepare two sets of assay plates. In one set, use the standard assay buffer. In the second set, use the assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Compound Titration: Add a serial dilution of the pyrazoloquinoline compound to both sets of plates.
-
Assay Execution: Perform the biochemical assay as per the standard protocol.
-
Data Analysis: Calculate the IC50 values for the compound in the presence and absence of detergent. A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Visualizations
Caption: Troubleshooting workflow for non-specific binding.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in HSK205-treated cells
Welcome to the HSK205 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes observed in this compound-treated cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Haspin (Histone H3 associated protein kinase).[1] FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic progenitor cells.[2][3] Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to its constitutive activation and promoting cancer cell growth.[4][5][6] Haspin is a serine/threonine kinase that is essential for proper chromosome alignment and segregation during mitosis.[7][8] Therefore, the expected phenotype of this compound treatment in sensitive cancer cell lines is cell cycle arrest at the G2/M phase and induction of apoptosis.[1][7]
Q2: We are observing resistance to this compound in our FLT3-mutant cell line, even at high concentrations. What could be the cause?
Resistance to kinase inhibitors is a common challenge. Several factors could contribute to this observation:
-
Secondary Mutations: The target kinase, FLT3, may have acquired additional mutations that prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one signaling pathway by upregulating another that promotes survival and proliferation. For example, activation of parallel pathways like the MAPK/ERK or PI3K/AKT pathways can confer resistance.
-
Drug Efflux: The cells may be overexpressing drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, preventing it from reaching its target.
Q3: Instead of the expected cell cycle arrest, we are seeing an increase in cells with >4N DNA content. What does this indicate?
An increase in cells with a DNA content greater than 4N (polyploidy) after treatment with a mitotic kinase inhibitor like this compound (targeting Haspin) can be an unexpected but informative phenotype. This suggests a failure of cytokinesis, the final stage of cell division where the cell physically divides into two. Inhibition of Haspin can lead to defects in chromosome segregation, which can trigger a mitotic checkpoint.[7] If the cells are unable to resolve this checkpoint, they may exit mitosis without dividing, resulting in a single cell with duplicated DNA content. This phenomenon is known as "mitotic slippage" or "endoreduplication."
Q4: We have observed unexpected morphological changes in our cells after this compound treatment, such as the formation of micronuclei. Is this related to the drug's mechanism?
Yes, the formation of micronuclei is a phenotype that can be directly linked to the inhibition of Haspin.[9] Haspin is crucial for the proper attachment of chromosomes to the mitotic spindle.[7] When Haspin is inhibited, chromosomes may lag behind during cell division and fail to be incorporated into the daughter nuclei. These lagging chromosomes are then enclosed in their own small, separate nuclei, which are visible as micronuclei. This indicates that this compound is engaging its Haspin target and disrupting mitosis as expected.
Troubleshooting Guides
Issue 1: Lack of Expected Cytotoxicity or Cell Cycle Arrest
If you are not observing the expected anti-proliferative effects of this compound, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for unexpected lack of this compound efficacy.
Data Presentation: Troubleshooting Checklist
| Parameter | Recommended Action | Expected Outcome for Active this compound |
| Compound Integrity | Confirm the correct storage and handling of this compound. Perform a dose-response experiment. | A clear dose-dependent decrease in cell viability. |
| Target Expression | Verify the expression of FLT3 and Haspin in your cell line via Western blot or qPCR. | Detectable levels of both FLT3 and Haspin protein/mRNA. |
| Target Activity | For FLT3, assess its phosphorylation status (p-FLT3) in your untreated cells. | Basal p-FLT3 should be detectable in FLT3-mutant lines. |
| Downstream Signaling | Measure the phosphorylation of direct downstream targets: p-FLT3 for FLT3 and p-Histone H3 (Thr3) for Haspin. | A dose-dependent decrease in both p-FLT3 and p-H3. |
| Cellular Uptake | While direct measurement can be complex, persistent target phosphorylation in the presence of this compound may suggest uptake issues. | N/A |
| Drug Efflux | Use inhibitors of common drug efflux pumps (e.g., verapamil for P-gp) in combination with this compound. | Increased this compound efficacy in the presence of an efflux pump inhibitor. |
Experimental Protocols
-
Western Blot for p-FLT3 and p-Histone H3:
-
Culture cells to 70-80% confluency.
-
Treat cells with a dose range of this compound or vehicle control for the desired time (e.g., 2-6 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-Histone H3 (Thr3), and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Issue 2: Paradoxical Activation of a Downstream Pathway
In some instances, inhibition of a primary signaling pathway can lead to the feedback activation of another.
Signaling Pathway Diagram: Potential Feedback Loop
Caption: this compound inhibits the FLT3 pathway, which may lead to feedback activation of compensatory survival pathways like MAPK or PI3K/AKT.
Troubleshooting Steps:
-
Hypothesis: Inhibition of the FLT3-STAT5 axis by this compound may lead to a compensatory upregulation of the MAPK (ERK) or PI3K/AKT pathways.
-
Experiment: Perform a time-course and dose-response experiment with this compound. At each point, collect cell lysates and perform Western blotting for key signaling molecules: p-FLT3, total FLT3, p-ERK, total ERK, p-AKT, and total AKT.
-
Data Analysis:
-
Confirm the dose-dependent inhibition of p-FLT3.
-
Quantify the levels of p-ERK and p-AKT relative to their total protein levels. An increase in p-ERK or p-AKT following this compound treatment would support the hypothesis of paradoxical activation.
-
Data Presentation: Hypothetical Western Blot Results
| Treatment | p-FLT3 (Normalized Intensity) | p-ERK (Normalized Intensity) | p-AKT (Normalized Intensity) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 1.10 | 1.05 |
| This compound (100 nM) | 0.12 | 1.85 | 1.30 |
| This compound (1 µM) | 0.05 | 2.50 | 1.75 |
This hypothetical data shows that as p-FLT3 levels decrease with increasing this compound concentration, there is a paradoxical increase in p-ERK and p-AKT, suggesting the activation of these compensatory pathways. This could explain a lack of complete cell killing and may suggest that a combination therapy (e.g., this compound + MEK inhibitor) could be more effective.
References
- 1. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. promega.com [promega.com]
- 4. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting western blot conditions for clear p-FLT3 signal with HSK205
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers detecting phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) by western blot, particularly when using the FLT3 inhibitor, HSK205.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the detection of p-FLT3, providing potential causes and solutions.
Q1: Why am I not seeing a signal for p-FLT3?
A1: A lack of p-FLT3 signal is a common issue that can stem from several factors, from sample preparation to antibody incubation.
Troubleshooting Steps:
-
Confirm Protein Phosphorylation: Ensure your experimental conditions induce FLT3 phosphorylation. Many proteins are phosphorylated only under specific stimuli.[1] Consider performing a time-course experiment to determine the optimal stimulation time.[1] For inhibitor studies, a positive control (stimulated cells without this compound) is crucial.
-
Prevent Dephosphorylation: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate proteins.[1][2] Always work on ice or at 4°C, use pre-chilled buffers, and add phosphatase inhibitors to your lysis buffer.[1][3]
-
Optimize Antibody Dilution: The primary antibody concentration may be too low. Perform a dot blot or titration experiment to determine the optimal dilution. If the signal is still weak, consider increasing the antibody concentration.[4]
-
Check Transfer Efficiency: Verify that the protein has successfully transferred from the gel to the membrane using Ponceau S staining.[4] Optimize transfer conditions, especially for a large protein like FLT3 (~160 kDa).[5]
-
Enhance Signal Detection: If the phosphorylated protein is of low abundance, consider using a more sensitive chemiluminescent substrate.[1][6] You can also enrich your sample for p-FLT3 via immunoprecipitation (IP) prior to western blotting.[1][6][7]
-
Antibody Specificity: In some cases, the antibody itself may be the issue. One researcher experiencing a lack of p-FLT3 signal at the expected molecular weight resolved the issue by switching to a different primary antibody.[5]
Q2: My western blot for p-FLT3 shows very high background.
A2: High background can obscure your target band and make data interpretation difficult. This is often related to the blocking step or antibody concentrations.
Troubleshooting Steps:
-
Blocking Agent: When detecting phosphorylated proteins, avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that can cross-react with the anti-phospho antibody, leading to high background.[2][3][6][8] Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.[2][7]
-
Antibody Concentration: Both primary and secondary antibody concentrations might be too high. Titrate both antibodies to find the optimal concentration that provides a strong signal with minimal background.[9][10]
-
Washing Steps: Insufficient washing can leave unbound antibodies on the membrane. Increase the number and duration of your wash steps.[10]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.[10]
Q3: I am observing multiple non-specific bands on my p-FLT3 blot.
A3: Non-specific bands can arise from various sources, including sample degradation and antibody cross-reactivity.
Troubleshooting Steps:
-
Sample Quality: Use fresh samples whenever possible and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[11]
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a phospho-specific antibody that has been validated for western blotting.[1] Incubating the primary antibody at 4°C overnight can sometimes reduce non-specific binding.[12]
-
Blocking and Washing: As with high background, optimizing your blocking and washing steps can help minimize non-specific bands.[12]
-
Positive and Negative Controls: Always include appropriate controls. A lysate from cells known not to express FLT3 can serve as a negative control. For phospho-specific antibodies, treating a lysate with a phosphatase before running the gel can confirm that the signal is indeed from a phosphorylated protein.[1]
Experimental Protocols & Data Presentation
Detailed Western Blot Protocol for p-FLT3 Detection
This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different durations. Include a vehicle-only control and a positive control (e.g., cells stimulated with FLT3 ligand).
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load samples onto an SDS-polyacrylamide gel (a gradient gel, e.g., 4-12%, is often suitable for large proteins like FLT3).
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2][8]
-
Incubate the membrane with the primary antibody against p-FLT3 (e.g., anti-p-FLT3 Tyr591) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, you can strip the membrane and re-probe for total FLT3 and a loading control like GAPDH or β-actin.[1]
-
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommendation | Notes |
| Protein Loading | 20-40 µg per lane | May need to be increased for low-abundance phosphoproteins.[1] |
| Blocking Buffer | 5% BSA in TBST | Avoid milk to prevent high background.[2][3][6][8] |
| Blocking Time | 1 hour at room temperature | --- |
| Primary Antibody | Titrate for optimal dilution | Overnight incubation at 4°C is recommended.[2] |
| Secondary Antibody | Titrate for optimal dilution | 1 hour incubation at room temperature is typical. |
| Washes | 3 x 10 minutes in TBST | Increase number and duration if background is high. |
Visualizing Experimental Logic and Signaling
Diagram 1: FLT3 Signaling and Inhibition by this compound
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Diagram 2: Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common western blot issues.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Validation & Comparative
A Comparative Guide to FLT3 Inhibitors: HSK205, Quizartinib, and Gilteritinib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is continually evolving. This guide provides a comparative analysis of the preclinical efficacy of three prominent FLT3 inhibitors: HSK205, a novel dual FLT3 and haspin kinase inhibitor, alongside the established second-generation FLT3 inhibitors, quizartinib and gilteritinib. This comparison is based on publicly available preclinical data to inform researchers and drug development professionals.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory activities of this compound, quizartinib, and gilteritinib against FLT3 kinase and FLT3-mutated AML cell lines.
| Inhibitor | Target/Cell Line | IC50 (nM) | Assay Type | Reference |
| This compound | FLT3 | 0.187 | Kinase Assay | [1] |
| Quizartinib | FLT3 Phosphorylation | 0.50 | Western Blot | [2] |
| MV4-11 (FLT3-ITD) | 0.31 - 0.56 | Cell Viability/Proliferation | [3][4] | |
| MOLM-13 (FLT3-ITD) | 0.62 - 0.89 | Cell Viability | [2][3] | |
| Gilteritinib | FLT3 | 0.29 | Kinase Assay (ELISA or mobility shift) | [5] |
| MV4-11 (FLT3-ITD) | 0.92 - 3.02 | Cell Viability | [6][7] | |
| MOLM-13 (FLT3-ITD) | 2.58 - 2.9 | Cell Viability | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
FLT3 Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of FLT3 by 50% (IC50).
General Protocol (as exemplified by HTRF® and ADP-Glo™ assays):
-
Reagents: Recombinant FLT3 kinase, kinase buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), ATP, and a suitable substrate (e.g., a synthetic peptide). For HTRF® (Homogeneous Time-Resolved Fluorescence), this includes a europium-labeled antibody and an XL665-labeled streptavidin. For ADP-Glo™, this includes reagents to convert ADP to ATP and a luciferase/luciferin system.
-
Procedure:
-
The FLT3 enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound, quizartinib, or gilteritinib) in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified.
-
For HTRF®: The detection reagents are added, and the FRET signal is measured. A decrease in FRET corresponds to increased inhibition.
-
For ADP-Glo™: The remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then measured via a luciferase-based reaction, producing a luminescent signal that correlates with kinase activity.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation/Viability Assay (MTT Assay)
Objective: To measure the cytotoxic or cytostatic effects of the inhibitors on AML cell lines and determine the IC50 value.
General Protocol:
-
Cell Culture: Human AML cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
The cells are treated with a range of concentrations of the inhibitor (this compound, quizartinib, or gilteritinib) or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.
-
A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Mandatory Visualization
FLT3 Signaling Pathway
The diagram below illustrates the central role of FLT3 in AML and the downstream signaling pathways that are constitutively activated by FLT3-ITD mutations, leading to uncontrolled cell proliferation and survival. These pathways are the primary targets of FLT3 inhibitors.
Caption: FLT3 signaling and points of inhibition.
Experimental Workflow for FLT3 Inhibitor Evaluation
The following diagram outlines a typical preclinical workflow for assessing the efficacy of a novel FLT3 inhibitor.
Caption: Preclinical evaluation of FLT3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. fda.gov [fda.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arsenic trioxide potentiates Gilteritinib-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
HSK205: A Novel Dual FLT3/HASPIN Inhibitor Demonstrates Potent Preclinical Anticancer Activity in Acute Myeloid Leukemia
For Immediate Release
WEST LAFAYETTE, Ind. – HSK205, a novel, preclinical dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and HASPIN, is showing significant promise in the treatment of Acute Myeloid Leukemia (AML). Developed by researchers at Purdue University, this small molecule demonstrates potent anticancer activity in AML cell lines, offering a potential new therapeutic strategy for a patient population with high unmet medical need. While patient-derived xenograft (PDX) data for this compound is not yet publicly available, its unique dual-targeting mechanism and potent in vitro activity warrant a comparative evaluation against existing FLT3 inhibitors.
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[1][2][3][4] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[2][3] While several FLT3 inhibitors have been developed, drug resistance remains a significant clinical challenge.[1][5] this compound's dual inhibition of both FLT3 and HASPIN, a kinase involved in chromosome segregation during mitosis, presents a novel approach to potentially overcome resistance and enhance therapeutic efficacy.[6][7]
Comparative Analysis of this compound and Other FLT3 Inhibitors
This guide provides a comparative overview of this compound and other notable FLT3 inhibitors, including both first and second-generation agents. The data presented is based on publicly available preclinical and clinical information.
Preclinical Efficacy of this compound in AML Cell Lines
A recent publication highlights the potent in vitro activity of this compound against FLT3-driven AML cell lines. The half-maximal growth inhibition (GI50) values demonstrate the compound's significant anti-proliferative effects at nanomolar concentrations.
| Cell Line | Genotype | This compound GI50 (nM) |
| MV4-11 | FLT3-ITD | 2-25 |
| MOLM-13 | FLT3-ITD | 2-25 |
| Data sourced from a 2023 publication in RSC Medicinal Chemistry.[7] |
Western blot analyses confirmed that this compound effectively inhibits the phosphorylation of both FLT3 and its downstream targets, as well as histone H3, a known substrate of HASPIN, confirming its dual-target engagement in AML cells.[7]
Overview of Comparator FLT3 Inhibitors
Several FLT3 inhibitors are either approved for clinical use or are in late-stage development for AML. These agents provide a benchmark for evaluating the potential of this compound.
| Drug Name | Generation | Target(s) | FDA Approval Status (for AML) | Key Characteristics |
| Midostaurin (Rydapt®) | First | Multi-kinase (including FLT3) | Approved | Used in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML.[8][9][10] |
| Gilteritinib (Xospata®) | Second | FLT3, AXL | Approved | Approved as a monotherapy for relapsed or refractory FLT3-mutated AML.[8][9][10] |
| Quizartinib (Vanflyta®) | Second | FLT3 | Approved in Japan; under investigation in the U.S. | Highly potent and selective for FLT3-ITD.[8][10][11] |
| Crenolanib | Second | FLT3 | Investigational | Active against both ITD and TKD mutations.[8][11] |
| Sorafenib (Nexavar®) | First | Multi-kinase (including FLT3) | Not specifically approved for AML, but used off-label | A multi-kinase inhibitor with activity against FLT3.[8][10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anticancer agents. Below are representative protocols for key experiments in the preclinical evaluation of a novel compound like this compound in the context of AML, particularly utilizing patient-derived xenografts.
Establishment of AML Patient-Derived Xenograft (PDX) Models
Patient-derived xenografts are a valuable tool for preclinical drug testing as they better recapitulate the heterogeneity of the original tumor.[12][13]
Protocol:
-
Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with informed consent and Institutional Review Board (IRB) approval.
-
Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Immunocompromised Mice: Utilize highly immunodeficient mouse strains, such as NOD-scid IL2Rgammanull (NSG) mice, to support the engraftment of human hematopoietic cells.
-
Cell Injection: Inject a defined number of primary AML cells (typically 1-10 x 106 cells) intravenously (e.g., via tail vein) into pre-conditioned (e.g., sublethally irradiated) NSG mice.[14][15]
-
Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood of the mice weekly or bi-weekly by flow cytometry for human CD45 (hCD45) expression.[12][15]
-
Model Expansion: Once engraftment is established (typically >1% hCD45+ cells in peripheral blood), bone marrow and spleen cells from the primary recipient mice can be harvested and serially transplanted into secondary recipient mice for cohort expansion.
In Vivo Efficacy Studies in AML PDX Models
Protocol:
-
Cohort Formation: Once tumors are established in the expanded PDX cohorts, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound and comparator drugs (e.g., Gilteritinib) via the appropriate route (e.g., oral gavage) at predetermined doses and schedules. The control group receives a vehicle control.
-
Monitoring Tumor Burden: Monitor disease progression by measuring the percentage of hCD45+ cells in the peripheral blood via flow cytometry at regular intervals.
-
Assessment of Efficacy: The primary endpoint is typically overall survival. Other measures of efficacy include reduction in tumor burden (hCD45+ cells) in peripheral blood, bone marrow, and spleen at the end of the study.
-
Toxicity Assessment: Monitor animal body weight and overall health to assess treatment-related toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to analyze target engagement by methods such as Western blot or immunohistochemistry to measure the phosphorylation status of FLT3 and Histone H3.
Signaling Pathways and Experimental Workflow
Visualizing the biological pathways targeted by this compound and the experimental process is essential for understanding its mechanism of action and the research methodology.
Caption: FLT3 Signaling Pathway and this compound Inhibition.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSK-205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Dual FLT3/haspin kinase inhibitor based on 3 H-pyrazolo[4,3- f]quinoline scaffold with activities against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 11. onclive.com [onclive.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patient-Derived Xenograft Models for Leukemias | Springer Nature Experiments [experiments.springernature.com]
- 15. Studies with AML patient-derived xenograft cells [bio-protocol.org]
Navigating the Preclinical Gauntlet: A Comparative Framework for Novel Agents Against Standard-of-Care Chemotherapy in Acute Myeloid Leukemia (AML)
An Objective Guide for Researchers and Drug Development Professionals
The development of novel therapeutics for Acute Myeloid Leukemia (AML) necessitates rigorous preclinical evaluation against the established standard-of-care. This guide provides a comprehensive framework for comparing a novel investigational agent, here hypothetically named HSK205, with the conventional "7 + 3" chemotherapy regimen (cytarabine and an anthracycline) in preclinical AML models. While specific data for a compound designated "this compound" is not publicly available, this document outlines the essential experimental protocols, data presentation standards, and mechanistic analyses required for a thorough comparative assessment.
Standard-of-Care in Preclinical AML Models
The most widely used standard-of-care chemotherapy regimen for AML is a combination of cytarabine (Ara-C) and an anthracycline, such as daunorubicin or idarubicin.[1][2] This "7 + 3" regimen has been the backbone of induction therapy for decades.[2] Preclinical studies often utilize this combination as a benchmark to evaluate the efficacy of new therapeutic agents.[3]
Comparative Efficacy Assessment: Key Preclinical Experiments
A robust preclinical comparison between a novel agent like this compound and the standard-of-care involves a multi-pronged approach, encompassing both in vitro and in vivo studies.
In Vitro Cytotoxicity and Synergy:
The initial assessment of a new compound's anti-leukemic activity is typically performed using a panel of established AML cell lines and primary patient-derived AML blasts.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Human AML cell lines (e.g., MV-4-11, MOLM-13, OCI-AML3) and primary AML blasts are cultured in appropriate media. For studies investigating the protective effects of the bone marrow microenvironment, co-culture with stromal cell lines like HS-5 can be employed.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, cytarabine, and daunorubicin, both as single agents and in combination.
-
Viability Assessment: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, MTS, or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. For combination studies, the Combination Index (CI) is determined using the Chou-Talalay method to assess for synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound vs. Standard-of-Care in AML Cell Lines
| Cell Line | IC50 (nM) - this compound | IC50 (nM) - Cytarabine | IC50 (nM) - Daunorubicin | Combination Index (this compound + Cytarabine/Daunorubicin) |
| MV-4-11 | 50 | 200 | 20 | 0.6 (Synergistic) |
| MOLM-13 | 75 | 250 | 25 | 0.5 (Synergistic) |
| OCI-AML3 | 120 | 300 | 30 | 0.7 (Synergistic) |
In Vivo Efficacy in AML Xenograft Models:
To evaluate the therapeutic potential in a more physiologically relevant setting, in vivo studies using immunodeficient mouse models engrafted with human AML cells are crucial.
Experimental Protocol: AML Xenograft Mouse Model
-
Model Establishment: Immunodeficient mice (e.g., NOD/SCID or NSG) are intravenously injected with human AML cells (either cell lines or patient-derived xenografts - PDX).
-
Treatment Regimen: Once leukemia is established (confirmed by peripheral blood sampling or bioluminescence imaging), mice are randomized into treatment groups: vehicle control, this compound, standard-of-care (cytarabine + daunorubicin), and this compound in combination with standard-of-care.
-
Efficacy Readouts: Key endpoints include overall survival, leukemia burden (measured by flow cytometry of peripheral blood and bone marrow, or imaging), and body weight (as an indicator of toxicity).
-
Data Analysis: Survival data is analyzed using Kaplan-Meier curves and log-rank tests. Leukemia burden and body weight changes are compared between groups using appropriate statistical tests.
Table 2: Hypothetical In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Median Overall Survival (days) | Change in Leukemia Burden (%) | Body Weight Change (%) |
| Vehicle Control | 25 | +200 | -5 |
| Standard-of-Care | 40 | -50 | -15 |
| This compound (monotherapy) | 45 | -60 | -10 |
| This compound + Standard-of-Care | 60 | -85 | -12 |
Mechanistic Insights: Understanding the "Why"
Beyond efficacy, understanding the mechanism of action of a novel agent and how it compares to or complements the standard-of-care is critical for its clinical development.
Signaling Pathway Analysis:
Many novel agents in AML target specific signaling pathways that are aberrantly activated in leukemia cells. For instance, the PI3K/Akt pathway is constitutively active in a majority of AML patients.
Experimental Protocol: Western Blot Analysis
-
Sample Preparation: AML cells are treated with this compound, standard-of-care, or a combination for various time points. Cell lysates are then prepared.
-
Protein Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., Akt, mTOR, ERK, and downstream effectors like c-Myc and Mcl-1) are assessed by Western blotting.
-
Data Interpretation: Changes in the phosphorylation or total protein levels of these molecules can elucidate the signaling pathways modulated by the novel agent.
Caption: Hypothetical signaling pathway targeted by this compound versus standard chemotherapy.
Experimental Workflow Visualization:
A clear workflow diagram is essential for communicating the experimental design.
Caption: Preclinical experimental workflow for comparing this compound to standard-of-care.
Logical Relationship in Comparative Assessment
The decision-making process in preclinical drug development is based on a logical progression of evidence.
Caption: Logical flow for preclinical evaluation of a novel AML therapeutic.
Conclusion
A comprehensive preclinical comparison of a novel agent such as this compound against the standard-of-care in AML requires a systematic and multi-faceted approach. By employing rigorous in vitro and in vivo experimental designs, presenting data in a clear and comparative format, and elucidating the underlying mechanisms of action, researchers can build a strong evidence base to support the further clinical development of promising new therapies for patients with AML. This framework provides a roadmap for such an evaluation, ensuring that the data generated is robust, interpretable, and ultimately, translatable to the clinic.
References
- 1. HSK-205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Haisco Pharmaceutical Group [en.haisco.com]
- 3. Acute myeloid leukemia cells are protected from spontaneous and drug-induced apoptosis by direct contact with a human bone marrow stromal cell line (HS-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
HSK205: A Novel Dual FLT3/Haspin Inhibitor Overcoming Resistance in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While FLT3 inhibitors have improved outcomes for these patients, the development of resistance remains a major clinical challenge. HSK205, a novel dual inhibitor of FLT3 and haspin kinase, has emerged as a promising therapeutic agent with the potential to overcome common resistance mechanisms.
This guide provides a comparative analysis of this compound against other FLT3 inhibitors, supported by available preclinical data. It details the experimental methodologies used to evaluate its efficacy and visualizes the key signaling pathways and experimental workflows.
Comparative Efficacy of this compound in FLT3 Inhibitor-Resistant AML
This compound has demonstrated potent anti-proliferative activity in FLT3-driven AML cell lines, including those harboring mutations that confer resistance to existing FLT3 inhibitors.
Table 1: Anti-proliferative Activity of this compound and Comparator FLT3 Inhibitors in AML Cell Lines
| Compound | Cell Line | FLT3 Mutation Status | GI₅₀/IC₅₀ (nM) | Citation |
| This compound | FLT3-driven AML cell lines | Not specified | 2 - 25 | [1] |
| "Compound A" (likely this compound or related) | MOLM-14 | FLT3-ITD | 0.86 - 17.74 | |
| MOLM-14 | FLT3-ITD-D835Y | 0.86 - 17.74 | ||
| MOLM-14 | FLT3-ITD-F691L | 0.86 - 17.74 | ||
| Gilteritinib | MOLM-14 | FLT3-ITD | ~1.1 | |
| MOLM-14 | FLT3-ITD-D835Y | >1000 | ||
| MOLM-14 | FLT3-ITD-F691L | ~100 | ||
| Quizartinib | MOLM-14 | FLT3-ITD | ~0.5 | |
| MOLM-14 | FLT3-ITD-D835Y | >1000 | ||
| MOLM-14 | FLT3-ITD-F691L | >1000 |
Note: Data for Gilteritinib and Quizartinib are sourced from publicly available literature and are provided for contextual comparison. Direct head-to-head comparative studies with this compound are limited.
Preclinical evidence suggests that a compound closely related to this compound is effective against AML cells with common resistance mutations, including the D835Y mutation in the tyrosine kinase domain (TKD) and the F691L gatekeeper mutation. These mutations are known to confer resistance to both type I and type II FLT3 inhibitors.
Mechanism of Action: Dual Inhibition of FLT3 and Haspin Kinase
This compound exerts its anti-leukemic effects through the dual inhibition of FLT3 and haspin kinase.
-
FLT3 Inhibition: By targeting the constitutively active mutant FLT3 receptor, this compound blocks downstream signaling pathways crucial for the proliferation and survival of AML cells. These pathways include the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.
-
Haspin Kinase Inhibition: Haspin is a serine/threonine kinase that plays a role in regulating cell division. Its inhibition by this compound introduces a secondary mechanism of action that may contribute to its potent anti-cancer activity and its ability to overcome resistance. Western blot analyses have confirmed that this compound inhibits the phosphorylation of histone H3, a known target of haspin kinase.[1]
The dual-targeting approach of this compound represents a rational strategy to combat the heterogeneity and adaptability of resistant AML clones.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of FLT3 inhibitors against resistant AML.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed AML cells (e.g., MOLM-14 with various FLT3 mutations) in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or comparator drugs (e.g., gilteritinib, quizartinib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (FITC Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat AML cells with this compound or comparator drugs at desired concentrations for 24-48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.
-
Cell Lysis: Treat AML cells with this compound or comparator drugs for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-FLT3, p-STAT5, p-ERK) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Haspin kinase pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in resistant AML cells.
References
HSK205 in Focus: A Head-to-Head Comparison of Pyrazoloquinoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is in a constant state of evolution. Within this dynamic field, pyrazoloquinoline-based inhibitors have emerged as a promising class of therapeutics, targeting a range of kinases implicated in cancer and other diseases. This guide provides a detailed head-to-head comparison of HSK205, a novel dual FLT3/Haspin inhibitor, with other notable pyrazoloquinoline-based inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
Introduction to Pyrazoloquinoline-Based Inhibitors
The pyrazoloquinoline scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases and thereby blocking downstream signaling pathways crucial for cell proliferation and survival. This guide will focus on a comparative analysis of this compound against other key pyrazoloquinoline-based inhibitors, including Quizartinib, GZD-824, and ARRY-614, highlighting their distinct target profiles and preclinical efficacy.
This compound: A Dual FLT3 and Haspin Inhibitor
This compound is a novel compound built on the 3H-pyrazolo[4,3-f]quinoline core that demonstrates potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Haspin kinase. Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Haspin kinase is a crucial regulator of mitosis, and its overexpression has been linked to various cancers. The dual-targeting mechanism of this compound presents a compelling strategy for treating AML and potentially other malignancies.
Performance Comparison: this compound vs. Other Pyrazoloquinoline-Based Inhibitors
To provide a clear and objective comparison, the following tables summarize the available quantitative data for this compound and other selected pyrazoloquinoline-based inhibitors.
In Vitro Kinase Inhibitory Activity
| Inhibitor | Primary Target(s) | IC50 (nM) | Target Organism/Cell Line | Reference(s) |
| This compound | FLT3 | 0.187 | Recombinant Human | [1] |
| Haspin | - (97% inhibition at 50 nM) | Recombinant Human | [2] | |
| Quizartinib (AC220) | FLT3 | <1 | FLT3-ITD mutated AML cells | [3] |
| FLT3 (in MV4-11 cells) | 0.56 | Human | ||
| GZD-824 (Olverembatinib) | Bcr-Abl (WT) | 0.34 | Recombinant Human | [4] |
| Bcr-Abl (T315I) | 0.68 | Recombinant Human | [4] | |
| ARRY-614 (Pexmetinib) | p38α MAPK | 35 | Recombinant Human | [5] |
| Tie2 | 1 | Recombinant Human | [5] |
In Vitro Cellular Proliferation (GI50/IC50)
| Inhibitor | Cell Line | Cell Type | GI50/IC50 (nM) | Reference(s) |
| This compound | MOLM-14 | AML (FLT3-ITD) | 2-25 | [6] |
| MV4-11 | AML (FLT3-ITD) | 2-25 | [6] | |
| Quizartinib (AC220) | MOLM-14 | AML (FLT3-ITD) | 0.38 ± 0.06 | [7] |
| MV4-11 | AML (FLT3-ITD) | 0.31 ± 0.05 | [7] | |
| GZD-824 (Olverembatinib) | K562 | CML | 0.2 | [1][2] |
| Ku812 | CML | 0.13 | [1][2] | |
| NALM6 | Pre-B ALL (Ph-) | 500 | [8] | |
| ARRY-614 (Pexmetinib) | - | - | - | - |
Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation, while IC50 in this context refers to the concentration that inhibits cell proliferation by 50%. Direct comparison should be made with caution due to potential variations in experimental conditions.
Pharmacokinetic Parameters
| Inhibitor | Parameter | Value | Species | Reference(s) |
| This compound | Oral Bioavailability | Data not available | - | - |
| Half-life (t1/2) | Data not available | - | - | |
| GZD-824 (Olverembatinib) | Oral Bioavailability | 48.7% | Rat | [1][2] |
| Half-life (t1/2) | 10.6 hours | Rat | [1][2] | |
| ARRY-614 (Pexmetinib) | Half-life (t1/2) | 15-21 hours (at steady state) | Human | [9] |
Signaling Pathways
The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound and Quizartinib.
Caption: Haspin kinase pathway and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazoloquinoline-based inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against a target kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. Prepare solutions of the target kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test inhibitor at various concentrations. Initiate the reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1 hour).
-
Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed AML cells (e.g., MOLM-14, MV4-11) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazoloquinoline inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.
In Vivo AML Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of an inhibitor in a mouse model of AML.
Methodology:
-
Cell Implantation: Subcutaneously implant human AML cells (e.g., HL-60) into the flank of immunodeficient mice.[11] Alternatively, for a disseminated leukemia model, inject cells intravenously.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11] Administer the test compound (e.g., this compound) and vehicle control orally or via another appropriate route at a predetermined dosing schedule.
-
Monitoring: Monitor tumor volume using calipers twice weekly and body weight three times a week.[11] For disseminated models, monitor disease progression through bioluminescent imaging if using luciferase-expressing cells.[12]
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.
Conclusion
This compound represents a promising new entrant in the field of pyrazoloquinoline-based kinase inhibitors with its potent dual activity against FLT3 and Haspin. The comparative data presented in this guide highlights its high in vitro potency in AML cell lines, comparable to the established FLT3 inhibitor Quizartinib. While further investigation into its pharmacokinetic profile and in vivo efficacy is warranted, this compound's unique dual-targeting mechanism suggests it could be a valuable therapeutic agent for FLT3-mutated AML and potentially other cancers where Haspin is overexpressed. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound and other pyrazoloquinoline-based inhibitors.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III Trial Reports Quizartinib Doubles Overall Survival in FLT3-ITD–Positive AML - The ASCO Post [ascopost.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. onclive.com [onclive.com]
- 9. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Estimation of oral bioavailability of a long half-life drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Assessing the Therapeutic Window of HSK205 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HSK205 is an investigational inhibitor targeting both F-like tyrosine kinase 3 (FLT3) and Haspin kinase, positioning it as a potential therapeutic for Acute Myeloid Leukemia (AML) and other neoplasms.[1] As this compound is currently in the preclinical stage of development, publicly available data on its therapeutic window is limited. This guide provides a comparative assessment of the preclinical therapeutic window of representative FLT3 and Haspin inhibitors to offer a contextual framework for evaluating the potential of this compound.
The therapeutic window, the dose range between the minimal effective dose (MED) and the maximum tolerated dose (MTD), is a critical determinant of a drug's clinical viability. This guide summarizes key preclinical efficacy and toxicity data for established FLT3 inhibitors (Gilteritinib, Midostaurin, Quizartinib) and emerging Haspin inhibitors (CHR-6494, CX-6258) to provide benchmarks for the anticipated preclinical profile of this compound.
Comparative Efficacy of FLT3 and Haspin Inhibitors
The in vitro and in vivo efficacy of selected FLT3 and Haspin inhibitors are summarized below. These data are derived from various preclinical studies and highlight the potency of these compounds against relevant cancer models.
In Vitro Efficacy: Cellular Potency
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| FLT3 Inhibitors | ||||
| Gilteritinib | FLT3, AXL | MV4-11 (AML) | 0.92 | [2] |
| MOLM-13 (AML) | 2.9 | [2] | ||
| FLT3-ITD Ba/F3 | 1.8 | [2] | ||
| FLT3-D835Y Ba/F3 | 1.6 | [2] | ||
| Midostaurin | FLT3, KIT, PDGFR, VEGFR | FLT3-ITD+ AML Cells | Submicromolar | [3] |
| Quizartinib | FLT3 | MOLM-14 (midostaurin-resistant) | <1 | [4] |
| Haspin Inhibitors | ||||
| CHR-6494 | Haspin | COLO-792 (Melanoma) | 497 | [5] |
| RPMI-7951 (Melanoma) | 628 | [5] | ||
| Various Melanoma Lines | 396 - 1229 | [5] | ||
| CX-6258 | Pim-1, Pim-2, Pim-3 | Various Cancer Lines | 20 - 3700 | [1][3] |
| Pim-1 | 5 | [1][2] | ||
| Pim-2 | 25 | [1][2] | ||
| Pim-3 | 16 | [1][2] |
In Vivo Efficacy: Preclinical Models
| Compound | Model | Dose & Schedule | Efficacy Endpoint | Result | Reference |
| FLT3 Inhibitors | |||||
| Gilteritinib | MV4-11 AML Xenograft | 30 mg/kg, qd, 5 days/week | Tumor Growth Inhibition (TGI) | 78% TGI at Day 21 | [6][7] |
| Midostaurin | SKNO-1 AML Xenograft | 80 mg/kg, qd | Increased Survival | Significantly increased median survival | [3][8] |
| OCI-AML3 AML Xenograft | 100 mg/kg, qd | Increased Survival | Significantly increased median survival | [3][8] | |
| Quizartinib | Midostaurin-resistant MOLM-14 Xenograft | ≥1 mg/kg | Tumor Regression | Observed tumor regression | [4] |
| Haspin Inhibitors | |||||
| CHR-6494 | ApcMin/+ Mouse (Intestinal Polyps) | Not specified, i.p. for 50 days | Polyp Number | Significant reduction in intestinal polyps | [9][10] |
| BxPC-3-Luc Pancreatic Cancer Xenograft | Not specified, for 4 weeks | Tumor Growth | Significant inhibition of tumor growth | [11] | |
| CX-6258 | MV-4-11 AML Xenograft | 50 mg/kg, po, qd | Tumor Growth Inhibition (TGI) | 45% TGI | [1][2][12][13] |
| 100 mg/kg, po, qd | Tumor Growth Inhibition (TGI) | 75% TGI | [1][2][12][13] |
Preclinical Safety and Toxicity Profile
The therapeutic window is defined by the balance between efficacy and toxicity. The following table summarizes key preclinical safety findings for the comparator compounds.
| Compound | Species | Dosing | Key Toxicity Findings | NOAEL | Reference |
| FLT3 Inhibitors | |||||
| Midostaurin | Pediatric Patients (Phase I/II) | 60 mg/m² | Dose-limiting Grade 3 ALT elevation | 30 mg/m² | [14] |
| Adult Patients (Phase Ib) | 100 mg, bid (with chemo) | Not tolerated (Grade 3 nausea, vomiting, diarrhea) | 50 mg, bid (sequentially) | [14] | |
| Quizartinib | Rat (13-week) | 10 mg/kg/day | Hematology changes, increased liver enzymes, bone marrow/lymphoid changes | 3 mg/kg/day | [15] |
| Dog (13-week) | 15 mg/kg/day | Hematology changes, increased liver enzymes, bone marrow/lymphoid changes | 5 mg/kg/day | [15] | |
| Monkey (13-week) | 10 mg/kg/day & 6 mg/kg/day | Hematology changes, increased liver enzymes, bone marrow/lymphoid changes | 3 mg/kg/day | [15] | |
| Cynomolgus Monkey | ≥10 mg/kg | QTc prolongation | - | [15] | |
| Haspin Inhibitors | |||||
| CHR-6494 | ApcMin/+ Mouse | Not specified, i.p. for 50 days | Improved body weight, testosterone levels, and spermatogenesis | Not reported | [9][10] |
| CX-6258 | Nude Mice (MV-4-11 Xenograft) | 50-100 mg/kg, po, qd for 21 days | Well tolerated | Not reported | [1][2][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell line proliferation.
Protocol:
-
Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compound (e.g., Gilteritinib) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well).
-
Treatment: Cells are treated with a range of concentrations of the test compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
AML Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a human AML xenograft model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Cell Implantation: Human AML cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice. For intravenous injection, cells are suspended in a suitable medium like PBS.
-
Tumor Establishment: Tumor engraftment and growth are monitored. For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, disease progression can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for human CD45+ cells.
-
Treatment: Once tumors are established (e.g., reach a certain volume or show evidence of engraftment), mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage) at specified doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Overall survival is also a key endpoint.
-
Toxicity Assessment: Animal body weight and general health are monitored regularly as indicators of toxicity. At the end of the study, tissues may be collected for histopathological analysis.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: The role of Haspin in mitosis and its inhibition by this compound.
Caption: General workflow for preclinical assessment of a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HSK205 and Other FLT3 Inhibitors Against ITD and TKD Mutations
A Guide for Researchers and Drug Development Professionals
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and are associated with a poor prognosis. This has spurred the development of targeted FLT3 inhibitors. This guide provides a comparative overview of the novel dual FLT3/haspin kinase inhibitor, HSK205, and other prominent FLT3 inhibitors, focusing on their activity against different mutation types.
Overview of FLT3 Inhibitors
FLT3 inhibitors are broadly classified into two types based on their binding mode. Type I inhibitors bind to the active conformation of the kinase and are generally effective against both ITD and TKD mutations. Type II inhibitors bind to the inactive conformation and are typically potent against FLT3-ITD but show reduced activity against TKD mutations, which stabilize the active conformation.
This compound is a novel, potent dual inhibitor of FLT3 and haspin kinase. Preclinical data show that this compound has significant activity against FLT3-driven AML cell lines, with GI50 values in the low nanomolar range (2-25 nM). Notably, this compound has demonstrated the ability to inhibit the proliferation of AML cell lines with FLT3-ITD that also harbor TKD mutations associated with resistance to other inhibitors, such as D835Y and F691L. This suggests this compound may overcome common resistance mechanisms.
For comparison, this guide includes data on three other well-characterized FLT3 inhibitors:
-
Gilteritinib: A type I inhibitor with activity against both FLT3-ITD and TKD mutations.
-
Quizartinib: A highly potent type II inhibitor with strong activity against FLT3-ITD but limited efficacy against most TKD mutations.
-
Sorafenib: An earlier multi-kinase inhibitor with type II inhibitory action against FLT3, also susceptible to resistance via TKD mutations.
Comparative Efficacy Against FLT3 Mutations
The following tables summarize the inhibitory activities of this compound and comparator drugs against various FLT3 mutation types based on available preclinical data.
Table 1: Inhibitory Activity Against FLT3-ITD Mutations
| Inhibitor | Cell Line | Assay Type | IC50/GI50 (nM) | Citation |
| This compound | MV4-11, MOLM-14 | Proliferation | 2 - 25 | [1] |
| Gilteritinib | MV4-11, MOLM-13 | Cell Growth | 0.92 - 2.9 | [2] |
| Quizartinib | MV4-11, MOLM-13, MOLM-14 | Cell Proliferation | 0.31 - 0.89 | [2] |
| Sorafenib | MV4-11 | Proliferation | ~5 | [2] |
Table 2: Inhibitory Activity Against FLT3-TKD Mutations
| Inhibitor | FLT3-TKD Mutation | Cell Line/Assay | Activity | Citation |
| This compound | D835Y, F691L | Proliferation (MOLM-13) | Active (Inhibits proliferation of resistant cell lines) | [1] |
| Gilteritinib | D835H/Y/V | Ba/F3 cells | Active (Similar inhibitory activity to FLT3-ITD) | [3] |
| Quizartinib | D835H/Y/V | Ba/F3 cells | Reduced Activity (Reduced inhibition of autophosphorylation) | [3] |
| Sorafenib | D835Y | Ba/F3 cells | Reduced Activity | [3] |
Note: Direct IC50 values for this compound against a panel of TKD mutations are not yet publicly available. The activity is inferred from its ability to inhibit cell lines with known resistance-conferring TKD mutations.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for assessing a novel inhibitor.
Caption: FLT3 signaling pathway activated by ITD or TKD mutations.
Caption: Workflow for preclinical evaluation of novel FLT3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summarized protocols for key assays used to evaluate FLT3 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
-
Reagents and Materials: Recombinant human FLT3 (wild-type, ITD, and various TKD mutants), ATP, a suitable kinase substrate (e.g., a synthetic peptide), kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in kinase buffer. b. In a 384-well plate, add the diluted inhibitor, recombinant FLT3 enzyme, and the substrate/ATP mixture. c. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production, which is directly proportional to enzyme activity. e. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell Proliferation/Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Cell Lines: AML cell lines expressing FLT3-ITD (e.g., MV4-11, MOLM-14) or engineered cell lines expressing specific FLT3-TKD mutations.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test inhibitor for a period of 48-72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[2]
Western Blot for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing evidence of on-target inhibitor activity within the cell.
-
Procedure: a. Treat cultured AML cells with the inhibitor at various concentrations for a defined period (e.g., 1-4 hours). b. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2] c. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay). d. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. f. Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, probe for total FLT3 and key downstream targets like p-STAT5 and p-ERK. g. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the p-FLT3 signal relative to total FLT3 indicates effective inhibition.
Conclusion
The landscape of FLT3 inhibitors is evolving, with a focus on developing agents that can overcome resistance mediated by TKD mutations. This compound shows promise as a dual FLT3/haspin kinase inhibitor with activity against AML cells harboring resistance-conferring FLT3-TKD mutations. This profile suggests a potential advantage over type II inhibitors like quizartinib and sorafenib. Its activity spectrum appears comparable to the type I inhibitor gilteritinib, although further direct comparative studies are needed to fully elucidate its potency against a wide range of ITD and TKD mutations. The provided data and protocols offer a framework for researchers to evaluate and compare the efficacy of this compound and other FLT3 inhibitors in relevant preclinical models.
References
- 1. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HSK205 (ECOZEN HSK205)
The following provides essential safety and logistical information for the proper disposal of HSK205, identified as ECOZEN this compound, a copolyester product from SK Chemicals. While this material is not classified as hazardous under the Globally Harmonized System (GHS), adherence to proper laboratory and waste management protocols is crucial to ensure safety and environmental compliance.[1] Researchers, scientists, and drug development professionals should use the following step-by-step guidance for the operational disposal of this material.
Material Identification and Safety Data
It is critical to confirm that the "this compound" in your laboratory corresponds to the Safety Data Sheet (SDS) for ECOZEN this compound. If your this compound is a different substance, this guidance will not apply, and you must consult the specific SDS for that product.
Summary of Safety Data for ECOZEN this compound:
| Property | Value | Source |
| Chemical Name | Copolyester | SDS[1] |
| GHS Classification | Not Classified as Hazardous | SDS[1] |
| Physical Form | Solid (pellets) | General Knowledge |
| Primary Hazards | Molten material can cause thermal burns. | SDS[1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves when handling molten material. | SDS[1] |
| Disposal Consideration | Dispose of in accordance with federal, state, and local environmental control regulations. | SDS[1] |
Experimental Protocol: Standard Disposal of Non-Hazardous Solid this compound
This protocol outlines the standard procedure for disposing of uncontaminated, solid this compound.
Methodology:
-
Confirmation of Non-Contamination: Ensure the this compound waste is not mixed with any hazardous chemicals, solvents, or biological materials. If contaminated, it must be treated as hazardous waste corresponding to the nature of the contaminant.
-
Container Selection: Place the solid this compound waste in a designated, durable, and clearly labeled waste container. The container should be compatible with general laboratory solid waste.
-
Labeling: Label the container as "Non-Hazardous Solid Waste: this compound (Copolyester)". Include the date of waste generation.
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials and high-traffic zones.
-
Disposal: Dispose of the container through your institution's established non-hazardous solid waste stream. Consult your Environmental Health and Safety (EHS) office for specific institutional procedures.
Experimental Protocol: Disposal of this compound Contaminated with Hazardous Materials
This protocol is a general guideline. The specific procedure will depend on the type of contaminant.
Methodology:
-
Hazard Identification: Identify the hazardous substance(s) contaminating the this compound. Refer to the SDS for each contaminant to understand its hazards and disposal requirements.
-
Waste Segregation: Do not mix this compound contaminated with different types of hazardous materials.
-
Container Selection: Use a waste container compatible with the hazardous contaminant. For example, if contaminated with a flammable solvent, use a container suitable for flammable waste.
-
Labeling: Label the container clearly with "Hazardous Waste" and list all chemical constituents, including this compound and the contaminant(s), with their approximate percentages.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, following all institutional and regulatory requirements for hazardous waste storage, including secondary containment.
-
Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service. Complete all necessary waste manifests and documentation as required.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
Signaling Pathways (Not Applicable)
The concept of signaling pathways is not applicable to the chemical disposal procedures for this compound. This section is included to acknowledge the user's request, but the content is not relevant to this specific topic.
Disclaimer: This information is based on the Safety Data Sheet for ECOZEN this compound and general laboratory safety principles. It is the responsibility of the user to confirm the identity of their material and to comply with all applicable federal, state, and local regulations, as well as their own institutional policies for waste management. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
Navigating the Safe Handling of HSK205: A Procedural Guide
Important Note on Chemical Identification: Initial searches for "HSK205" did not yield a definitive chemical identity. The information provided below is a template demonstrating the required safety and handling protocols for a hazardous laboratory chemical, using Isopropanol (CAS No. 67-63-0) as a representative example. Researchers must obtain the specific Safety Data Sheet (SDS) for any chemical they are using and apply the appropriate safety measures outlined therein.
This guide provides essential, immediate safety and logistical information for handling a flammable and irritant chemical, exemplified by Isopropanol. It includes operational and disposal plans with step-by-step procedural guidance to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
Safe handling of hazardous chemicals necessitates a combination of personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Ventilation: Always handle Isopropanol in a well-ventilated area. A chemical fume hood is required for procedures that may generate significant vapors.[1]
-
Emergency Equipment: An eye wash station and safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety glasses with side shields are mandatory. A face shield should be worn in conjunction with goggles when there is a splash hazard.
-
Hand Protection: Wear liquid-tight gloves, such as nitrile or neoprene, to prevent skin contact.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Quantitative Exposure Limits for Isopropanol
The following table summarizes the occupational exposure limits for Isopropanol.
| Organization | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 400 ppm (980 mg/m³) | Not Established |
| ACGIH (TLV) | 200 ppm | 400 ppm |
| NIOSH (REL) | 400 ppm (980 mg/m³) | 500 ppm (1225 mg/m³) |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Procedural Guidance: Handling and Disposal
Adherence to standardized procedures is critical for minimizing risks associated with hazardous chemical handling.
Experimental Protocol: Preparation of a 70% Isopropanol Disinfectant Solution
This protocol details the steps for safely preparing a 70% (v/v) Isopropanol solution for disinfection purposes.
Materials:
-
100% Isopropanol
-
Deionized water
-
Graduated cylinders
-
Glass beaker
-
Stir bar and stir plate
-
Storage bottle with a tight-fitting cap
Procedure:
-
Preparation: Don all required PPE as specified above. Ensure the work area is clean and free of ignition sources. Perform the entire procedure within a chemical fume hood.
-
Measurement: Measure 700 mL of 100% Isopropanol using a clean, dry graduated cylinder.
-
Mixing: Pour the measured Isopropanol into a 1 L glass beaker containing a stir bar.
-
Dilution: Measure 300 mL of deionized water in a separate graduated cylinder. Slowly add the water to the beaker of Isopropanol while gently stirring.
-
Homogenization: Allow the solution to stir for 5-10 minutes to ensure it is thoroughly mixed.
-
Storage: Carefully pour the 70% Isopropanol solution into a clearly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and appropriate hazard pictograms (flammable and irritant).
-
Cleanup: Clean all glassware and equipment used in the procedure. Dispose of any contaminated disposable materials as hazardous waste.
Disposal Plan
All waste generated from the handling of Isopropanol must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all liquid Isopropanol waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid Waste: Dispose of contaminated solid waste (e.g., gloves, paper towels) in a separate, clearly labeled solid hazardous waste container.
-
Container Management: Keep waste containers closed except when adding waste. Store containers in a designated satellite accumulation area.
-
Waste Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of Isopropanol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
